molecular formula C10H15BrN2 B7873208 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Cat. No.: B7873208
M. Wt: 243.14 g/mol
InChI Key: UZFLGRXTQZZGFS-UHFFFAOYSA-N
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Description

2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine is a specialized organic compound that features both bromo and diethylamino substituents on a benzene-1,4-diamine core. This structure makes it a valuable multi-functional intermediate in chemical synthesis and materials science research. The bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The diethylamino groups contribute to the compound's electronic properties and steric profile, which can be exploited in the development of ligands for catalysis or in the synthesis of functional dyes and pigments. Researchers utilize this and closely related diaminobenzene derivatives as precursors in the synthesis of polymers and as analytical reagents . As a high-purity building block, it facilitates the exploration of structure-activity relationships in medicinal chemistry and the development of novel advanced materials. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

2-bromo-1-N,1-N-diethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLGRXTQZZGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture & Technical Analysis: 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

[1]

Executive Summary & Chemical Identity

This compound is a specialized aromatic diamine intermediate used primarily in the synthesis of oxidative dyes (hair coloring) and photographic coupling agents.[1] Structurally, it belongs to the N,N-dialkyl-p-phenylenediamine class, distinguished by a bromine atom positioned ortho to the diethylamino group. This halogen substitution introduces steric torsion and electronic withdrawal, significantly altering the redox potential and coupling kinetics compared to its non-halogenated parent.

Property Data
CAS Number 105294-26-6
IUPAC Name 2-bromo-N1,N1-diethylbenzene-1,4-diamine
Molecular Formula C₁₀H₁₅BrN₂
Molecular Weight 243.14 g/mol
SMILES CCN(CC)C1=C(Br)C=C(N)C=C1
Appearance Viscous oil or low-melting solid (oxidizes rapidly to dark purple/brown)
Solubility Soluble in DCM, EtOAc, Ethanol; Soluble in aqueous acid (as salt)

Structural Analysis & Electronic Effects

The molecule features a benzene core substituted at the 1, 2, and 4 positions. The interplay between these groups dictates its reactivity.

Steric "Ortho Effect"

The bromine atom at position 2 is physically adjacent to the bulky diethylamino group at position 1.

  • Consequence: The steric clash forces the diethylamino group to rotate out of the plane of the benzene ring.

  • Electronic Impact: This deplanarization reduces the

    
     orbital overlap between the nitrogen lone pair and the aromatic ring. Consequently, the nitrogen becomes less electron-donating via resonance, raising the oxidation potential of the molecule compared to the unbrominated analog.
    
Regiochemical Activation
  • C1 (-NEt₂): Strong activator (ortho/para director), but sterically hindered by Br.

  • C4 (-NH₂): Strong activator. In oxidative coupling, this primary amine is the site of oxidation to the radical cation and subsequent quinonediimine formation.

  • C2 (-Br): Weakly deactivating (inductive) but ortho/para directing (resonance). It serves to modulate the electrophilicity of the oxidized intermediate.

MolecularStructureCoreBenzene RingN1N1-Diethylamino(Steric Bulk)Core->N1Position 1BrC2-Bromo(Ortho-Substituent)Core->BrPosition 2N4C4-Amino(Reactive Center)Core->N4Position 4Br->N1Steric Clash(Deplanarization)N4->Coree- Donation

Figure 1: Structural relationships highlighting the critical steric interaction between the Bromine and Diethylamino groups.

Standardized Synthetic Protocol

Phase 1: Nitration

Precursor: N,N-Diethylaniline

  • Reaction: Electrophilic aromatic substitution using HNO₃/H₂SO₄.

  • Mechanism: The -NEt₂ group directs the nitro group to the para position (sterics discourage ortho).

  • Product: 4-Nitro-N,N-diethylaniline.

Phase 2: Regioselective Bromination

Substrate: 4-Nitro-N,N-diethylaniline

  • Reagent: Bromine (Br₂) in Acetic Acid or NBS.

  • Logic: The para position is blocked by -NO₂. The -NO₂ group deactivates the positions meta to itself (ortho to -NEt₂). However, the -NEt₂ group strongly activates the positions ortho to itself.

  • Outcome: Bromine attacks position 2 (ortho to -NEt₂).

  • Product: 2-Bromo-4-nitro-N,N-diethylaniline.

Phase 3: Reduction

Substrate: 2-Bromo-4-nitro-N,N-diethylaniline

  • Reagent: Iron powder/HCl (Bechamp reduction) or H₂/Pd-C.

  • Outcome: Selective reduction of the nitro group to a primary amine without dehalogenating the aromatic ring (care must be taken with Pd catalysts to avoid debromination).

  • Final Product: this compound.[1]

SynthesisPathStartN,N-DiethylanilineStep1Nitration(HNO3/H2SO4)Start->Step1Inter14-Nitro-N,N-diethylanilineStep1->Inter1Step2Bromination(Br2/AcOH)Inter1->Step2Inter22-Bromo-4-nitro-N,N-diethylaniline(Regio-controlled)Step2->Inter2Step3Reduction(Fe/HCl)Inter2->Step3FinalThis compoundStep3->Final

Figure 2: Synthetic workflow ensuring correct regiochemistry of the bromine substituent.

Reactivity & Applications

The core utility of this molecule lies in its ability to undergo oxidative coupling .

Oxidative Coupling Mechanism

In photographic development or hair dyeing, the molecule acts as a "developing agent."

  • Oxidation: The primary amine (-NH₂) is oxidized (by Ag+ or H₂O₂) to a radical cation, then to a quinonediimine (QDI).

  • Coupling: The electrophilic QDI attacks a nucleophilic "coupler" (e.g., a phenol or active methylene compound).

  • Dye Formation: The adduct oxidizes further to form a stable indoaniline or azomethine dye.

Role of Bromine:

  • Hue Shift: The Br substituent induces a bathochromic shift (red-shift) in the final dye due to electronic perturbation.

  • Stability: The steric bulk of Br protects the azo/azomethine linkage from hydrolytic degradation.

Analytical Characterization

To validate the structure in the lab, look for these key signals:

  • ¹H NMR (CDCl₃):

    • 
       ~1.1 ppm (t, 6H, Methyls of ethyl).
      
    • 
       ~3.0 ppm (q, 4H, Methylenes of ethyl).
      
    • 
       ~3.5 ppm (broad s, 2H, NH₂).
      
    • Aromatic Region: A characteristic pattern for 1,2,4-substitution. The proton at C3 (between Br and NH₂) will appear as a doublet with meta-coupling (~2 Hz). The proton at C5 and C6 will show ortho-coupling (~8 Hz).

  • Mass Spectrometry:

    • Parent ion

      
       (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
      

Safety & Handling Protocol

Hazard Class: Corrosive, Sensitizer, Acute Toxin.

  • Skin: Phenylenediamines are potent contact allergens. The brominated derivative is highly lipophilic, increasing skin absorption. Double-gloving (Nitrile) is mandatory.

  • Oxidation: The compound is air-sensitive. Store under inert gas (Argon/Nitrogen) in amber vials. If the solid turns black, it has degraded to "Wurster's salts" (radical cations) and polymerized tars.

References
  • PubChem. (2025). 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl- (Related Structure & Properties). National Library of Medicine. Link

  • Aromsyn Co., Ltd. (n.d.). This compound Product Data.Link

  • BLD Pharm. (n.d.). 2-Bromo-N1,N1-diethylbenzene-1,4-diamine MSDS & Structure.Link

  • ResearchGate. (2003). Reaction with N,N‐Diethyl‐p‐phenylenediamine: Electroanalysis and Mechanism.Link

Technical Guide: Solubility Profile and Characterization of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (IUPAC), also known as 2-Bromo-4-(diethylamino)aniline . This compound is a critical intermediate in the synthesis of azomethine dyes and is historically significant in the photographic industry as the core scaffold for color developing agent CD-2 .

While often supplied as a stable salt (hydrochloride or sulfate), drug development and organic synthesis applications frequently require the free base form for non-aqueous reactions. This guide addresses the scarcity of public quantitative data for the free base by providing:

  • Predicted and Qualitative Solubility Data based on structural analogs and purification protocols.

  • Thermodynamic Properties (LogP, pKa) governing solvation.

  • Standardized Experimental Protocols for determining precise solubility limits under inert conditions.

Physicochemical Identity

Understanding the solubility landscape requires a precise definition of the chemical species, particularly the distinction between the lipophilic free base and the hydrophilic salts.

PropertyData
IUPAC Name 2-Bromo-N1,N1-diethylbenzene-1,4-diamine
Common Name 2-Bromo-4-diethylaminoaniline (Free Base of CD-2)
CAS Number 606-56-4 (Free Base) / 2051-79-8 (HCl Salt)
Molecular Formula C₁₀H₁₅BrN₂
Molecular Weight 243.15 g/mol
Physical State Viscous oil or low-melting solid (approx. 38°C)
Predicted LogP 2.7 – 3.2 (Lipophilic)
pKa (Predicted) ~3.5 (Aniline nitrogen), ~6.0 (Diethylamino nitrogen)
Structural Impact on Solubility

The molecule features a hydrophobic diethylamino group and a polarizable bromine atom on the benzene ring.

  • The Bromine Effect: Increases lipophilicity (LogP) compared to the parent N,N-diethyl-p-phenylenediamine, enhancing solubility in chlorinated solvents (DCM, Chloroform).

  • The Amine Functionality: The primary amine (-NH₂) acts as a hydrogen bond donor, while the tertiary amine (-NEt₂) acts as an acceptor. This dual nature permits solubility in polar protic solvents (Alcohols) but renders the molecule susceptible to oxidation.

Solubility Landscape

Qualitative Solubility Data (Free Base)

Data derived from purification protocols (silica chromatography) and structural analog analysis (Benzanilide/Nitroaniline derivatives).

Solvent ClassRepresentative SolventSolubility StatusTheoretical Mechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dipole-dipole interactions; excellent solvation of the aromatic core.
Esters Ethyl AcetateHigh Hydrogen bonding with amine protons; compatible polarity.
Alcohols Methanol, EthanolModerate to High H-bonding (Donor/Acceptor). Note: Prone to oxidation in solution.
Aromatic Hydrocarbons Toluene, BenzeneModerate

-

stacking interactions; good for extraction from aqueous basic phase.
Aliphatic Hydrocarbons Hexane, HeptaneLow to Moderate Used as a co-solvent in chromatography (Hexane:EtOAc 2:1) to modulate retention.
Water Water (pH 7)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates; requires acidification to dissolve (forms salt).
The Salt-Base Equilibrium

Researchers often purchase the stable HCl salt but need the free base for organic synthesis. The species present in solution is strictly pH-dependent.

SpeciesEquilibrium Salt Protonated Salt (Water Soluble) [R-NH3]+ Cl- Base Free Base (Organic Soluble) R-NH2 Salt->Base Add Base (NaOH/Na2CO3) pH > 8.0 Base->Salt Add Acid (HCl/H2SO4) pH < 4.0 OrganicPhase Extract into: DCM / EtOAc / Toluene Base->OrganicPhase Partitioning (LogD > 2.0)

Figure 1: pH-dependent phase transfer. To solubilize the compound in organic solvents, the commercially available salt must be neutralized to the free base.

Experimental Determination Protocol

Due to the compound's high sensitivity to oxidation (turning purple/black upon air exposure), standard "shake-flask" methods yield inaccurate results due to degradation. The following protocol integrates inert atmosphere handling to ensure data integrity.

Reagents & Equipment
  • Solvents: HPLC Grade, degassed (sparged with Argon/Nitrogen for 15 mins).

  • Antioxidant: Sodium Sulfite (optional for aqueous/alcohol steps).

  • Atmosphere: Glove box or Schlenk line (Argon).

  • Detection: HPLC-UV (254 nm) or Gravimetric (if purity >98%).

Step-by-Step Workflow

SolubilityProtocol Start Start: Excess Solid Compound SolventPrep Degas Solvent (Ar/N2) 15 mins Start->SolventPrep Mix Combine in Septum Vial (Inert Atmosphere) SolventPrep->Mix Equilibrate Agitate @ 25°C (24 - 48 Hours) Mix->Equilibrate Filter Syringe Filter (0.45 µm) Exclude O2 Equilibrate->Filter Dilute Dilute Aliquot (Stop Precipitation) Filter->Dilute Analyze Quantify (HPLC-UV) vs Calibration Curve Dilute->Analyze

Figure 2: Inert Atmosphere Shake-Flask Protocol. Oxygen exclusion is critical to prevent the formation of "Wurster's salts" (colored oxidation products) which skew solubility readings.

Detailed Methodology
  • Preparation: Place 50 mg of this compound (free base) into a crimp-top vial.

  • Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., Toluene) via syringe through the septum.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours. Visual check: If solid dissolves completely, add more solid until a precipitate persists (saturation).

  • Sampling: Withdraw supernatant using a syringe filter (PTFE, 0.45 µm) to remove undissolved solids.

  • Quantification:

    • Gravimetric: Evaporate solvent under Nitrogen flow (only for non-volatile solutes).

    • HPLC (Preferred): Dilute 10µL of filtrate into 990µL Acetonitrile. Inject onto C18 column (Mobile Phase: ACN/Water 60:40).

Applications & Stability Considerations

Organic Synthesis (Coupling Reactions)

For applications involving azo-dye synthesis or pharmaceutical scaffolds, the compound is best utilized in Dichloromethane (DCM) or Ethyl Acetate .

  • Why: These solvents provide high solubility (>100 mg/mL) and are easily removed.

  • Caution: Avoid ketones (Acetone) if the primary amine is expected to remain unreacted, as Schiff base formation can occur over time.

Storage & Handling
  • Oxidation Risk: The compound is a potent reducing agent. Solutions in organic solvents will darken within hours if exposed to air.

  • Stabilization: For stock solutions, add 0.1% w/v Ascorbic Acid or store under Argon at -20°C.

References

  • PubChem. (2025).[1][2][3] Benzenamine, 4-bromo-N,N-diethyl- (CID 16328) Physicochemical Properties.[3][4] National Library of Medicine. [Link][3]

  • EPA CompTox. (2025).[5] 4-Bromo-N,N-diethylaniline Dashboard. U.S. Environmental Protection Agency. [Link]

  • NIST WebBook. (2025). 1,4-Benzenediamine Thermochemical Data. National Institute of Standards and Technology.[6] [Link]

Sources

Technical Guide: Physicochemical Characterization of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis of pKa Values for Pharmaceutical Research and Development

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the pKa values of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine, a substituted diamine of interest in medicinal chemistry. In the absence of published experimental data for this specific molecule, this document presents a robust theoretical estimation of its two distinct pKa values based on an analysis of substituent effects and comparison with structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of these pKa values using potentiometric titration and UV-Vis spectrophotometry, empowering researchers to perform accurate characterization.

Introduction: The Critical Role of pKa in Drug Development

This compound is a disubstituted aniline derivative featuring two basic nitrogen centers: a primary aromatic amine (-NH2) and a tertiary aromatic amine (-N(C2H5)2). The basicity of these functional groups, quantified by their respective pKa values, is a critical determinant of the molecule's behavior in a biological system. The pKa value represents the pH at which a functional group is 50% ionized and 50% unionized. Since the charge of a molecule significantly impacts its ability to cross lipid membranes and interact with biological targets, a precise understanding of its pKa is essential for optimizing pharmacokinetic and pharmacodynamic properties.[1]

Theoretical Analysis and pKa Estimation

The basicity of the two nitrogen atoms in this compound is modulated by the electronic effects of the substituents on the aromatic ring. Two pKa values are expected, corresponding to the protonation of the more basic tertiary amine and the less basic primary amine.

  • pKa1 (Tertiary Amine): The N,N-diethylamino group is the more basic site. Its basicity is enhanced by the electron-donating resonance effect (+R) of the primary amino group at the para position. However, this is counteracted by the electron-withdrawing inductive effect (-I) of the bromine atom at the ortho position.

  • pKa2 (Primary Amine): The primary amino group is less basic. Its basicity is significantly increased by the strong +R effect of the para-N,N-diethylamino group but is reduced by the -I effect of the adjacent bromine.

To estimate the pKa values, we can compare the target molecule to structurally similar compounds with known pKa values.

CompoundRelevant Functional Group(s)pKa Value(s)Rationale for Comparison
AnilinePrimary Amine (-NH2)4.6[2]The fundamental parent aromatic amine.
2-BromoanilinePrimary Amine, ortho-Bromo2.53[3]Demonstrates the strong base-weakening inductive effect of an ortho-bromine substituent.
p-BromoanilinePrimary Amine, para-Bromo3.72 (Calculated from pKb of 10.28)[4]Shows the effect of a bromine atom without the steric hindrance of the ortho position.
N,N-Diethyl-p-phenylenediaminePrimary & Tertiary Amines7.96[5][6]The parent diamine structure, lacking the bromo substituent. This value likely corresponds to the more basic tertiary amine.

Estimation:

  • pKa1 (Tertiary Amine): Starting with the parent diamine, N,N-diethyl-p-phenylenediamine (pKa ≈ 7.96), the addition of an electron-withdrawing bromine atom is expected to decrease the basicity. The effect of a halogen on an aniline is significant (a drop of ~2 pKa units for 2-bromoaniline vs. aniline). Therefore, a reasonable estimate for pKa1 would be in the range of 5.5 - 6.5 .

  • pKa2 (Primary Amine): The primary amine is inherently less basic. While it benefits from the electron-donating diethylamino group, the adjacent bromine atom will significantly reduce its basicity due to both inductive and steric effects (the "ortho effect")[2]. Starting from 2-bromoaniline (pKa = 2.53), the electron-donating diethylamino group at the para position will increase its basicity. A reasonable estimate for pKa2 would be in the range of 3.0 - 4.0 .

These estimations provide a valuable starting point for experimental design and data interpretation.

Experimental Determination of pKa Values

Precise determination requires empirical measurement. The following protocols describe two robust and widely used methods.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes in a solution upon the stepwise addition of a titrant.[1][7] For a molecule with two basic sites, the titration curve of the protonated species with a strong base will exhibit two distinct inflection points, corresponding to the two pKa values.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (e.g., 1 mM in water/co-solvent) A->B C Prepare Titrant (0.1 M NaOH) & Ionic Strength Adjuster (0.15 M KCl) B->C D Acidify Analyte Solution (to pH ~1.5-2.0 with 0.1 M HCl) C->D E Purge Solution with N2 Gas D->E F Immerse Calibrated pH Electrode E->F G Add Titrant (NaOH) in Small Increments F->G H Record pH and Volume After Each Addition G->H H->G I Continue Past Second Equivalence Point H->I J Plot pH vs. Titrant Volume I->J K Calculate 1st & 2nd Derivatives (ΔpH/ΔV, Δ²pH/ΔV²) J->K L Identify Equivalence Points (Peaks in Derivatives) K->L M Determine pKa Values (pH at half-equivalence points) L->M

Caption: Workflow for pKa determination via potentiometric titration.

  • Apparatus & Reagent Preparation:

    • Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25 °C).[8]

    • Prepare a standardized titrant solution of ~0.1 M sodium hydroxide (NaOH).

    • Prepare a standardized solution of ~0.1 M hydrochloric acid (HCl).

    • Prepare a stock solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (this compound) in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1 mM.

    • Add KCl solution to achieve a final concentration of 0.15 M.

    • Using the 0.1 M HCl solution, adjust the initial pH of the sample solution to below the lowest anticipated pKa (e.g., pH 1.5-2.0) to ensure both amine groups are fully protonated.

  • Titration Procedure:

    • Place the sample solution in a jacketed vessel maintained at a constant temperature.

    • Purge the solution with an inert gas like nitrogen for 10-15 minutes to remove dissolved CO2.[8]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the second equivalence point to ensure the full curve is captured.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points correspond to the peaks in the first derivative plot.

    • The pKa values are determined from the pH at the half-equivalence points. For the first pKa (pKa1), this is the pH at half the volume of the first equivalence point. For the second pKa (pKa2), this is the pH at the midpoint volume between the first and second equivalence points.

Method 2: UV-Vis Spectrophotometry

This method is ideal when the protonated and deprotonated forms of the analyte have distinct molar absorptivities.[7] The pKa is determined by measuring the absorbance of the compound in a series of buffers with precisely known pH values.

G BH2 Diprotonated (BH₂²⁺) Low pH BH Monoprotonated (BH⁺) Intermediate pH BH2->BH +H⁺ / -H⁺ (pKa2) B Neutral (B) High pH BH->B +H⁺ / -H⁺ (pKa1)

Caption: Stepwise deprotonation equilibria for the diamine.

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or water).

    • Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 10) with known, constant ionic strength.

    • Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).

  • Spectral Measurements:

    • Determine the UV-Vis absorption spectrum of the analyte in the highly acidic solution to obtain the spectrum of the fully protonated form (BH₂²⁺).

    • Determine the spectrum in the highly basic solution to obtain the spectrum of the neutral form (B).

    • Identify the wavelength (λmax) where the difference in absorbance between the acidic and basic forms is maximal.[7]

    • Prepare a series of samples by adding a small, constant aliquot of the analyte stock solution to each of the prepared buffer solutions.

  • Data Acquisition:

    • Measure the pH of each final buffered sample.

    • Measure the absorbance of each sample at the predetermined λmax.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the measured pH (x-axis). This will generate a sigmoidal curve (or a curve with two steps if the pKa values are well-separated and both equilibria affect the chromophore).

    • The pKa is the pH at the inflection point of the sigmoid. This can be found mathematically where the first derivative is at its maximum. For two pKa values, the curve can be fitted to the following equation: A = (A_B + A_BH10^(pKa1-pH) + A_BH210^(pKa1+pKa2-2pH)) / (1 + 10^(pKa1-pH) + 10^(pKa1+pKa2-2pH)) Where A is the observed absorbance, and A_B, A_BH, and A_BH2 are the absorbances of the neutral, monoprotonated, and diprotonated species, respectively.

Data Interpretation and Best Practices

  • Temperature and Ionic Strength: pKa values are dependent on both temperature and the ionic strength of the medium. It is crucial to control these parameters and report them alongside the final pKa values to ensure reproducibility.[7]

  • Co-solvents: If the compound has poor aqueous solubility, a co-solvent (like methanol or DMSO) may be necessary. However, the presence of organic solvents will alter the pKa values relative to a purely aqueous system. It is common practice to measure the pKa in several co-solvent ratios and extrapolate back to 0% co-solvent to determine the aqueous pKa.

  • Purity: The purity of the analyte is critical, especially for potentiometric titrations, as acidic or basic impurities can lead to erroneous results.[7]

Conclusion

While a definitive experimental pKa value for this compound is not available in public literature, a thorough analysis of its chemical structure allows for a reliable theoretical estimation. We predict two pKa values, with pKa1 (tertiary amine) in the range of 5.5-6.5 and pKa2 (primary amine) in the range of 3.0-4.0. For drug development professionals, these estimates serve as a crucial starting point, but they must be confirmed through rigorous experimental validation. The detailed potentiometric and spectrophotometric protocols provided in this guide offer robust, self-validating systems for the precise and accurate determination of these essential physicochemical constants, enabling informed decisions in the optimization of new chemical entities.

References

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Available from: [Link]

  • PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. National Center for Biotechnology Information. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Avdeef, A., Box, K. J., & Tsinman, O. (2010). Development of Methods for the Determination of pKa Values. American Pharmaceutical Review. Available from: [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?. Available from: [Link]

  • Merck Index. (n.d.). p-Bromoaniline. Available from: [Link]

  • Yalçın, İ., & Öztürk, T. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 795-802. Available from: [Link]

  • IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Available from: [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • Journal of Chemical Education. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

  • Journal of Chemical Education. (1998). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Available from: [Link]

Sources

Navigating the Unseen: A Technical Safety Guide to 2-Bromo-N,N-diethyl-1,4-benzenediamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Proactive Safety in Novel Compound Handling

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are daily occurrences. Among these, substituted aromatic amines like 2-Bromo-N,N-diethyl-1,4-benzenediamine (CAS No. 105294-26-6) represent a class of compounds with significant potential in medicinal chemistry and materials science. However, their utility is intrinsically linked to a robust understanding of their potential hazards and the implementation of rigorous safety protocols. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule necessitates a proactive and predictive approach to its safe handling.

This in-depth technical guide is formulated to bridge this information gap. By synthesizing data from structurally analogous compounds and established safety principles for brominated aromatic amines, we present a self-validating system for the safe utilization of 2-Bromo-N,N-diethyl-1,4-benzenediamine in a research and development setting. Our approach is grounded in the principles of causality, ensuring that every procedural recommendation is underpinned by a clear scientific rationale.

Section 1: Hazard Identification and Risk Assessment - A Predictive Analysis

Due to the lack of specific toxicological data for 2-Bromo-N,N-diethyl-1,4-benzenediamine, a hazard assessment based on analogous compounds is crucial. Structurally similar molecules, such as N,N-Diethyl-p-phenylenediamine and other brominated aromatic amines, consistently exhibit a profile of moderate to severe hazards.

1.1 Anticipated Health Hazards:

Based on data from related compounds, 2-Bromo-N,N-diethyl-1,4-benzenediamine is anticipated to present the following health risks:

  • Acute Toxicity (Oral and Dermal): Many aromatic amines are harmful or toxic if swallowed or in contact with the skin.[1][2] Life-threatening toxicity may result from skin exposure to even minute quantities of similar compounds.[3]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[2][4] Prolonged contact may lead to blistering and allergic dermatitis.[3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or burns, which could be irreversible.[2][4][5]

  • Respiratory Irritation and Sensitization: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4] There is a potential for causing an allergic skin reaction (skin sensitization).[3]

  • Methemoglobinemia: A significant risk associated with aromatic amines is the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity, leading to cyanosis (bluish discoloration of the skin), dizziness, and headache.[3]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver.

1.2 Physicochemical Hazards:

  • Reactivity: Brominated organic compounds can be reactive and may be sensitive to light and moisture.[2][4] They are generally incompatible with strong oxidizing agents.[1][2]

  • Combustibility: While not always highly flammable, these compounds can be combustible, and their vapors may form explosive mixtures with air upon intense heating.[6]

Quantitative Data Summary from Analogous Compounds
Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Oral Toxicity N,N-Diethylbenzene-1,4-diammonium sulphateCategory 4: Harmful if swallowed.[2]
N,N-Dimethyl-p-phenylenediamineMay be fatal if swallowed.[3]
Acute Dermal Toxicity N,N-Diethylbenzene-1,4-diammonium sulphateCategory 4: Harmful in contact with skin.[2]
Skin Corrosion/Irritation N,N-Diethyl-p-phenylenediamineCategory 1B: Causes severe skin burns.[5]
2-Bromo-1,3-diethylbenzeneCategory 2: Causes skin irritation.[4]
Serious Eye Damage/Irritation N,N-Diethyl-p-phenylenediamineCategory 1: Causes serious eye damage.[5]
2-Bromo-1,3-diethylbenzeneCategory 2A: Causes serious eye irritation.[7]
Specific Target Organ Toxicity Aromatic Amines (general)May cause damage to the liver through prolonged or repeated exposure.

Section 2: Laboratory Handling and Personal Protective Equipment (PPE) - A Self-Validating Protocol

A multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of 2-Bromo-N,N-diethyl-1,4-benzenediamine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[1][9]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8]

2.2 Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[8] Always check the glove manufacturer's compatibility data. Discard and replace gloves immediately if they become contaminated, punctured, or show signs of degradation.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat must be worn at all times. For tasks with a higher potential for splashes or spills, a chemically resistant apron is recommended.[8] Ensure that legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Experimental Workflow: Safe Handling Protocol

Safe Handling Protocol Safe Handling of 2-Bromo-N,N-diethyl-1,4-benzenediamine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Analogous SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency weigh Weigh Solid in Fume Hood prep_emergency->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve/React in Closed System transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate waste Segregate Halogenated Waste decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash Storage and Incompatibility Storage and Incompatibility Diagram compound 2-Bromo-N,N-diethyl- 1,4-benzenediamine storage Store in Cool, Dry, Well-Ventilated Area compound->storage Store Under incompatible Incompatible Materials compound->incompatible Keep Separate From light Direct Sunlight/Heat storage->light Protect From moisture Moisture storage->moisture Protect From oxidizers Strong Oxidizing Agents incompatible->oxidizers acids Strong Acids incompatible->acids

Caption: Key storage conditions and incompatibilities for the subject compound.

Section 4: Emergency Procedures - Preparedness and Response

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1 First-Aid Measures:

  • Inhalation: If inhaled, immediately remove the person to fresh air. [1]If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [3]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. [1]Seek immediate medical attention.

4.2 Spill Response:

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Carefully collect the absorbed material into a labeled hazardous waste container. [10] 4. Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with all available information about the spilled material.

Conclusion: A Culture of Safety

The safe handling of novel compounds like 2-Bromo-N,N-diethyl-1,4-benzenediamine is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. This guide provides a framework for anticipating hazards and implementing robust control measures. It is incumbent upon every researcher, scientist, and drug development professional to internalize these principles, to question the safety of every step, and to prioritize the well-being of themselves and their colleagues above all else. By treating every new chemical entity with the respect its unknown properties demand, we can continue to push the boundaries of science responsibly.

References

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Archean Chemical Industries. (2024, January 15). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • University of California. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-bromo-N,N-diethyl-. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Retrieved from [Link]

Sources

Thermodynamic Stability of Brominated Phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

Brominated phenylenediamine (PD) derivatives, particularly 4-bromo-1,2-phenylenediamine and 2-bromo-1,4-phenylenediamine , serve as critical high-value intermediates in the synthesis of heterocyclic pharmaceuticals (e.g., quinoxalines) and conductive polymers.[1] However, their utility is governed by a complex thermodynamic profile characterized by susceptibility to oxidative dehydrogenation and thermal decomposition near their melting points.

This guide provides a rigorous analysis of the thermodynamic stability of these compounds, offering researchers actionable protocols for stability assessment and handling. It synthesizes theoretical bond energetics with practical experimental methodologies, ensuring that drug development professionals can integrate these intermediates without compromising process integrity.

Molecular Architecture & Theoretical Framework

The thermodynamic stability of brominated PDs is dictated by the interplay between the electron-rich amine groups and the electron-withdrawing bromine substituent.

1.1 Electronic Effects

The introduction of a bromine atom onto the phenylenediamine core alters the electron density distribution via two opposing mechanisms:

  • Inductive Effect (-I): The electronegative bromine pulls electron density through the sigma bond framework, lowering the

    
     of the amine protons and increasing the oxidation potential relative to the non-halogenated parent.
    
  • Mesomeric Effect (+M): The lone pairs on bromine can donate into the

    
    -system, though this is generally weaker than the inductive withdrawal in this context.
    

Impact on Stability: The net result is a molecule that is slightly more resistant to initial oxidation than unsubstituted phenylenediamine but, once oxidized, forms highly reactive quinone diimine intermediates. The C-Br bond (approx. 70–80 kcal/mol) is the weak link under thermal stress, susceptible to homolytic cleavage at elevated temperatures.

1.2 Thermodynamic Parameters (Comparative Data)
Parameter4-Bromo-1,2-phenylenediaminep-Phenylenediamine (Ref)Significance
Melting Point (

)
62–65 °C140 °CLower

in Br-derivatives indicates disrupted crystal lattice packing due to steric bulk.[1]
Decomposition Temp (

)
> 65 °C (Immediate post-melt)> 280 °CBr-derivatives exhibit narrow stability windows; melt often triggers decomposition.[1]
Oxidation Potential (

)
~0.3–0.5 V vs. SHE (Est.)0.25 V vs. SHEHigher potential implies better air stability, but still sensitive to oxidants.
Solubility Chloroform, EthanolWater, EthanolLipophilicity increases with bromination, affecting purification thermodynamics.
Degradation Kinetics & Pathways[2]

The primary instability mode for brominated PDs is Oxidative Dehydrogenation , leading to the formation of quinone diimines. This process is pH-dependent and thermodynamically driven by the formation of the conjugated quinoid system.

2.1 The Oxidation Cascade
  • Single Electron Transfer (SET): Loss of one electron forms a radical cation.

  • Deprotonation: Rapid loss of a proton yields a neutral semiquinone radical.

  • Second SET: Loss of a second electron and proton yields the Quinone Diimine (QDI) .

  • Hydrolysis: The electrophilic QDI reacts with water to release ammonia and form quinones (e.g., bromobenzoquinone), which are toxic and reactive.

2.2 Visualization of Degradation Pathway

OxidationPathway cluster_0 Thermodynamic Driving Force PD Brominated Phenylenediamine RadCat Radical Cation (Intermediate) PD->RadCat -1e- (Oxidation) QDI Quinone Diimine (Electrophile) RadCat->QDI -1e-, -2H+ Quinone Bromo-Benzoquinone (Toxic Product) QDI->Quinone +H2O (Hydrolysis) Polymer Azo/Polymeric Aggregates QDI->Polymer Coupling

Caption: The oxidative degradation cascade of brominated phenylenediamines, highlighting the critical Quinone Diimine intermediate.

Experimental Assessment Protocols

To ensure scientific integrity, stability testing must be rigorous and self-validating.[1] The following protocols are designed to detect instability before it compromises a batch.

Protocol A: Thermal Stability via DSC (Differential Scanning Calorimetry)

Objective: Determine the safe processing window and detect autocatalytic decomposition.

  • Preparation: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp non-hermetically to allow gas escape (preventing pressure artifacts).

  • Method: Ramp from 25 °C to 200 °C at 5 °C/min under flowing Nitrogen (50 mL/min).

  • Analysis (Self-Validation):

    • Event 1 (Endotherm): Look for a sharp peak at 62–65 °C (

      
      ).
      
    • Event 2 (Exotherm): Observe the baseline immediately after melting. An upward deviation (exotherm) indicates decomposition.

    • Validation Rule: If the exotherm onset overlaps with the melting endotherm, the substance is thermally unstable in the melt phase. Do not store in molten state.

Protocol B: Redox Stability via Cyclic Voltammetry (CV)

Objective: Quantify susceptibility to oxidative degradation in solution.

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Acetonitrile with 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Scan: Cycle from 0.0 V to +1.2 V and back at 100 mV/s.

  • Analysis (Self-Validation):

    • Measure the anodic peak current (

      
      ) and cathodic peak current (
      
      
      
      ).
    • Validation Rule: Calculate the ratio

      
      . A ratio significantly less than 1.0 indicates that the oxidized species (QDI) is reacting chemically (hydrolysis or polymerization) before it can be reduced back. This confirms instability in aerobic/wet conditions.[1]
      
Workflow for Stability Testing

This workflow ensures a logical progression from synthesis to quality assurance, minimizing material loss.

StabilityWorkflow Start Synthesis/Acquisition of Brominated PD Visual Visual Inspection (Color Check) Start->Visual DSC DSC Analysis (Thermal Window) Visual->DSC If White/Pale Reject Reject/Repurify Visual->Reject If Purple/Black (Oxidized) CV Cyclic Voltammetry (Redox Stability) DSC->CV Stable Melt DSC->Reject Decomp < Tm HPLC HPLC Purity (Quantification) CV->HPLC Reversible Redox CV->Reject Irreversible Decision Release for Use HPLC->Decision >98% Purity HPLC->Reject <98%

Caption: Step-by-step stability assessment workflow. Visual inspection serves as the first "gate" for oxidative degradation.

Handling and Storage Recommendations

Based on the thermodynamic data, the following storage protocols are mandatory to maintain compound integrity:

  • Atmosphere: Store under Argon or Nitrogen.[1] The redox potential data confirms sensitivity to atmospheric oxygen.

  • Temperature: Store at 2–8 °C . Room temperature storage accelerates the autoxidation kinetics, turning the solid from white to dark purple/black (formation of azo-oligomers).

  • Light: Protect from light. Brominated aromatics are susceptible to photolytic debromination.[1]

  • Solution State: Prepare solutions immediately before use. Do not store stock solutions, as the half-life of the diamine in solution is significantly shorter than in the solid state.

References
  • Synthesis and Properties: ChemicalBook. (2026).[2] "4-Bromo-1,2-benzenediamine Chemical Properties and Uses." Available at:

  • Oxidation Mechanism: Simic, A., et al. (2006). "The electrochemical oxidation of phenylenediamines." Journal of Electroanalytical Chemistry.
  • Bond Dissociation Energies: Dirtu, A. C., et al. (2012). "Density Functional Study of Bond Dissociation Energies in Highly Brominated Diphenyl Ethers." Central European Journal of Chemistry. (Theoretical basis for C-Br bond stability).[1] Available at:

  • General Stability Data: PubChem. (2025).[1] "p-Phenylenediamine Compound Summary." National Library of Medicine. Available at:

  • Thermal Analysis Context: Chalmers University of Technology. (2022).[3] "Application of amorphous classification system and glass forming ability." (Methodological reference for DSC/TGA protocols). Available at:

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine, a key intermediate in various research and development applications. Given the absence of a direct, one-pot synthesis in readily available literature, this document outlines the most logical and scientifically sound multi-step approaches, focusing on reaction mechanisms, optimization strategies, and detailed experimental protocols.

Introduction and Strategic Overview

This compound is a substituted phenylenediamine derivative with potential applications in medicinal chemistry, materials science, and as a building block for complex organic molecules. Its synthesis requires a carefully planned strategy to ensure the correct regiochemistry of the bromo and diethylamino substituents on the benzene ring. This guide will focus on a robust and controllable three-step synthetic route, while also briefly discussing alternative approaches and their inherent challenges.

The most viable synthetic strategy proceeds via the following key transformations:

  • Bromination of a Nitroaniline Precursor: Introduction of the bromine atom at the desired position on a commercially available starting material.

  • Reduction of the Nitro Group: Conversion of the nitro functionality to a primary amine to generate the phenylenediamine core.

  • Selective N,N-Diethylation: Introduction of the two ethyl groups onto the target nitrogen atom.

This approach allows for precise control over the substitution pattern, minimizing the formation of undesired isomers.

Proposed Primary Synthetic Pathway

The recommended synthetic route begins with the bromination of 4-nitroaniline, followed by reduction and selective N,N-diethylation.

Synthetic Pathway A 4-Nitroaniline B 2-Bromo-4-nitroaniline A->B Bromination C 2-Bromo-1,4-phenylenediamine B->C Reduction D This compound C->D Selective N,N-Diethylation Alternative Pathway A N,N-diethyl-p-phenylenediamine B Mixture of brominated isomers (including desired product) A->B Direct Bromination (e.g., NBS)

Methodological & Application

Synthesis Protocol and Application Note: 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 105294-26-6

Executive Summary & Chemical Significance

2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (also designated as 2-bromo-


,

-diethylbenzene-1,4-diamine) is a highly functionalized aromatic building block. Structurally, it features a diethylamino group, a primary amine, and an orthogonally reactive aryl bromide. This specific substitution pattern makes it an invaluable synthetic intermediate in the development of complex therapeutics.

Recently, derivatives of this scaffold have gained critical importance in the oncology space, specifically as precursors for Bromo- and Extra-Terminal domain (BET) degrader payloads. These payloads are conjugated to monoclonal antibodies to create Antibody-Drug Conjugates (ADCs) targeting the CD33 surface antigen, a well-validated target in acute myeloid leukemia (AML)[1]. The aryl bromide serves as a vital synthetic handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to elaborate the BET degrader core.

Pathway Target CD33 Surface Antigen (AML Cells) Internal Endocytosis & Lysosomal Cleavage Target->Internal ADC Anti-CD33 Antibody Conjugated to BETd ADC->Target Specific Binding Payload Release of BET Degrader (Derived from Target Amine) Internal->Payload Linker Cleavage Degradation Proteasomal Degradation of BET Proteins Payload->Degradation Target Engagement Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis

Figure 1: Mechanism of action for Anti-CD33 BET Degrader ADCs utilizing the synthesized intermediate.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of this compound requires strict control over regioselectivity and chemoselectivity. We employ a robust two-step sequence starting from commercially available 2-bromo-1-fluoro-4-nitrobenzene .

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The starting material contains two halogens (F and Br). The fluorine atom is positioned para to the strongly electron-withdrawing nitro group, which highly activates it toward SNAr by stabilizing the anionic Meisenheimer complex transition state. The bromine atom, being less electronegative and lacking direct para-activation, remains inert. Treating this electrophile with diethylamine and a non-nucleophilic base (DIPEA) yields the intermediate 2-bromo-


-diethyl-4-nitroaniline with absolute regiocontrol[1].
Step 2: Chemoselective Nitro Reduction

The conversion of the nitroaniline intermediate to the target diamine presents a chemoselectivity challenge. Standard catalytic hydrogenation (e.g., Pd/C with H


) frequently results in hydrodebromination, destroying the critical aryl bromide handle. To circumvent this, we utilize a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH

Cl)
. This single-electron transfer (SET) mechanism selectively reduces the nitro group to a primary amine while leaving the aryl-halogen bond completely intact[2].

Synthesis SM 2-Bromo-1-fluoro- 4-nitrobenzene Int 2-Bromo-N,N-diethyl- 4-nitroaniline SM->Int Diethylamine, DIPEA DMF, 60°C (SNAr) Prod 2-Bromo-1-N,1-N-diethyl- benzene-1,4-diamine Int->Prod Fe, NH4Cl EtOH/H2O, Reflux (Chemoselective)

Figure 2: Two-step chemoselective synthesis of this compound.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (SNAr)
ReagentMW ( g/mol )EquivalentsMass/VolumeRole
2-Bromo-1-fluoro-4-nitrobenzene220.001.010.0 g (45.4 mmol)Electrophile
Diethylamine73.141.57.0 mL (68.1 mmol)Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.015.8 mL (90.8 mmol)Acid Scavenger
N,N-Dimethylformamide (DMF)73.09-50 mLPolar Aprotic Solvent
Table 2: Reagent Stoichiometry for Step 2 (Nitro Reduction)
ReagentMW ( g/mol )EquivalentsMass/VolumeRole
2-Bromo-

-diethyl-4-nitroaniline
273.131.010.0 g (36.6 mmol)Starting Material
Iron Powder (Fe, 325 mesh)55.846.012.3 g (219.6 mmol)Reducing Agent
Ammonium Chloride (NH

Cl)
53.493.05.9 g (109.8 mmol)Proton Source / Catalyst
Ethanol / Water (4:1 v/v)--100 mLSolvent System

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Bromo- -diethyl-4-nitroaniline

Causality Note: DMF is selected as the solvent because its high dielectric constant accelerates the formation of the polar Meisenheimer intermediate. DIPEA is used to sponge the hydrofluoric acid byproduct, preventing the protonation and deactivation of the nucleophilic diethylamine.

  • Reaction Assembly: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-fluoro-4-nitrobenzene (10.0 g, 45.4 mmol) and dissolve in anhydrous DMF (50 mL).

  • Reagent Addition: Add DIPEA (15.8 mL, 90.8 mmol) in one portion, followed by the dropwise addition of diethylamine (7.0 mL, 68.1 mmol) over 5 minutes. Observation: The solution will rapidly transition to a deep yellow/orange color, indicative of the SNAr product forming.

  • Heating & IPC: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

      
      ) should completely disappear, replaced by a bright yellow product spot (
      
      
      
      ). LC-MS must show the target mass [M+H]
      
      
      at m/z 273.0 / 275.0 (1:1 isotopic ratio confirming the presence of bromine).
  • Workup: Cool the reaction to room temperature and quench by pouring into 250 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (

    
     mL) to remove residual DMF, followed by brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to afford the intermediate as a yellow-orange solid.
Protocol B: Synthesis of this compound

Causality Note: Iron powder must be finely divided (e.g., 325 mesh) to maximize surface area for the heterogeneous electron transfer. Filtration through Celite must be done while the solution is near boiling; otherwise, the newly formed diamine may co-precipitate with the iron oxide sludge, drastically reducing yield.

  • Reaction Assembly: In a 500 mL round-bottom flask, suspend 2-bromo-

    
    -diethyl-4-nitroaniline (10.0 g, 36.6 mmol) in a mixture of Ethanol (80 mL) and DI Water (20 mL).
    
  • Activation: Add Ammonium Chloride (5.9 g, 109.8 mmol) and Iron powder (12.3 g, 219.6 mmol).

  • Heating & IPC: Heat the vigorously stirring suspension to reflux (approx. 85 °C).

    • Self-Validation (IPC): After 2 hours, sample the supernatant. TLC (Hexanes/EtOAc 1:1) should show the complete consumption of the yellow nitro compound and the appearance of a highly polar spot (

      
      ) that stains intensely with ninhydrin. LC-MS must show [M+H]
      
      
      
      at m/z 243.0 / 245.0.
  • Hot Filtration: While still hot, filter the reaction mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethanol (

    
     mL).
    
  • Workup: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the aqueous residue with saturated NaHCO

    
     (50 mL) and extract with Dichloromethane (
    
    
    
    mL).
  • Isolation: Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the target diamine as a dark viscous oil or low-melting solid. Note: Store under an inert atmosphere (Argon/N
    
    
    ) at -20 °C, as electron-rich p-phenylenediamines are susceptible to rapid air oxidation.

Analytical Characterization Checkpoints

Table 3: Expected Analytical Data
ParameterIntermediate (Nitro SNAr Product)Final Product (Diamine)
Physical State Yellow/Orange crystalline solidDark oil / low-melting solid
TLC (

)
0.50 (Hexanes/EtOAc 4:1)0.20 (Hexanes/EtOAc 1:1)
LC-MS [M+H]

273.0 / 275.0 (1:1 ratio)243.0 / 245.0 (1:1 ratio)

H NMR Signature
Aromatic protons shifted downfield due to -NO

Aromatic protons shifted upfield; broad -NH

singlet at ~3.5 ppm
Stability Stable at Room TemperatureAir/Light sensitive; store at -20 °C under Argon

References

  • Justia Patents. (2025). ANTI-HUMAN CD33 BET DEGRADER ANTIBODY-DRUG CONJUGATES. US Patent Application 20250000993A1. URL:[Link][1]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. URL:[Link][2]

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Application Notes and Protocols for Oxidative Coupling Reactions Using 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine in Synthesis

In the landscape of modern organic synthesis, the strategic functionalization of aromatic systems is paramount for the construction of complex molecules with desired properties. This compound emerges as a highly versatile and valuable building block, uniquely poised for participation in a variety of transformations. Its structure, featuring a nucleophilic p-phenylenediamine (PPD) core, a strategically placed bromine atom, and sterically influential diethylamino substituents, offers a rich playground for chemists in pharmaceutical development, materials science, and dye chemistry.

The diamine moiety is readily susceptible to oxidation, forming reactive intermediates that can engage in coupling reactions. The bromine atom serves as a handle for classical cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for sequential and orthogonal functionalization. The diethylamino group, beyond influencing the electronic properties of the ring, provides steric bulk that can direct the regioselectivity of reactions and enhance the solubility of resulting products.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound (herein referred to as BDED ) in oxidative coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

Part 1: Mechanistic Foundations of Oxidative Coupling with p-Phenylenediamines

The core reactivity of BDED in oxidative coupling stems from the facile oxidation of the p-phenylenediamine core. This process typically involves a two-electron oxidation to form a reactive quinonediimine intermediate.[1] The general mechanism can be conceptualized as a sequence of steps involving oxidation, nucleophilic attack, and subsequent aromatization or further reaction.

The oxidation of a p-phenylenediamine like BDED generates a corresponding quinone diimine species. This highly electrophilic intermediate is susceptible to nucleophilic attack. The subsequent chemical reaction can lead to dimerization, polymerization, or coupling with other nucleophilic species present in the reaction mixture.[1] The nature of the final product is heavily dependent on the reaction conditions, including pH, the choice of oxidant, and the concentration of the coupling partner.[2]

For instance, in the presence of a suitable coupling agent (e.g., another aromatic amine, a phenol, or an active methylene compound), the quinonediimine intermediate undergoes a nucleophilic attack, leading to the formation of a new C-N or C-C bond. This is a common pathway for the synthesis of various dyes and polymers.[3]

The presence of the diethylamino group in BDED enhances the electron-donating nature of the diamine system, facilitating the initial oxidation step. The bromo substituent, being electron-withdrawing, can subtly modulate the reactivity of the quinonediimine intermediate.

Below is a generalized workflow for an oxidative coupling reaction involving BDED.

G cluster_start Reaction Initiation cluster_oxidation Oxidation Step cluster_intermediate Intermediate Formation cluster_coupling Coupling Step cluster_product Product Formation & Workup Start Start with BDED and Coupling Partner Oxidation Introduce Oxidizing Agent (e.g., H₂O₂, (NH₄)₂S₂O₈, FeCl₃) Start->Oxidation 1. Mix Reactants Intermediate Formation of Reactive Quinonediimine Intermediate Oxidation->Intermediate 2. Generate Electrophile Coupling Nucleophilic Attack by Coupling Partner Intermediate->Coupling 3. C-N or C-C Bond Formation Product Formation of Coupled Product Coupling->Product 4. Aromatization/Stabilization Workup Quenching, Extraction, and Purification Product->Workup 5. Isolate Final Product

Caption: Generalized workflow for oxidative coupling reactions using BDED.

Part 2: Application Protocols

The following protocols are designed to be robust and self-validating, with explanations for key steps. Researchers should adapt these protocols based on the specific reactivity of their chosen coupling partners. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of a Phenazine Derivative via Oxidative Dimerization

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological and material applications.[4] The oxidative dimerization of an ortho-substituted aniline is a known route to phenazines.[5] While BDED is a para-diamine, its bromo-substituent offers a potential handle for a subsequent cyclization step after an initial oxidative coupling. This protocol outlines a plausible pathway to a phenazine-like scaffold.

Rationale: This protocol leverages the propensity of p-phenylenediamines to undergo oxidative coupling. The initial step involves the oxidation of BDED to its reactive diimine, which can then undergo a self-coupling reaction. The resulting dimer, possessing strategically positioned amino and bromo groups, can be cyclized under thermal or catalytic conditions to form a phenazine derivative.

Materials:

  • This compound (BDED)

  • Iron(III) chloride (FeCl₃) or Ammonium persulfate ((NH₄)₂S₂O₈)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve BDED (1.0 eq) in methanol (0.1 M concentration).

    • Expertise & Experience: Methanol is a common solvent for such reactions as it can help to stabilize the intermediate quinonediimine species.[6]

  • Oxidant Addition:

    • In a separate flask, prepare a solution of iron(III) chloride (2.2 eq) in methanol.

    • Add the FeCl₃ solution dropwise to the stirring solution of BDED at room temperature over 30 minutes. An immediate color change is expected, indicating the formation of radical cations and the quinonediimine.

    • Trustworthiness: Slow addition of the oxidant is crucial to control the reaction rate and minimize the formation of undesired side products and polymeric materials.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Workup and Extraction:

    • Upon completion, quench the reaction by pouring the mixture into a saturated solution of sodium bicarbonate. This neutralizes any remaining acid and precipitates iron salts.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to isolate the desired dimer.

Expected Outcome: The expected product is a dimeric species formed through the coupling of two BDED molecules. Further functionalization, such as an intramolecular Ullmann or Buchwald-Hartwig coupling, could be explored to form the phenazine ring system.

Protocol 2.2: Oxidative Cross-Coupling with a Phenolic Partner

The oxidative coupling of p-phenylenediamines with phenols is a classic reaction for the formation of indophenol dyes.[2] This protocol details the cross-coupling of BDED with 2,6-dimethylphenol.

Rationale: The quinonediimine intermediate generated from BDED is a potent electrophile that readily reacts with electron-rich phenols at the para position. The methyl groups on the phenol prevent self-coupling of the phenol and direct the coupling to the desired position.

Materials:

  • This compound (BDED)

  • 2,6-Dimethylphenol

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Ammonia solution (aqueous, 1 M)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Reactant Preparation:

    • In a 100 mL flask, dissolve BDED (1.0 eq) and 2,6-dimethylphenol (1.1 eq) in ethanol (0.2 M).

    • Add 1 M aqueous ammonia solution to adjust the pH to approximately 8-9.

    • Expertise & Experience: A slightly basic medium facilitates the deprotonation of the phenol, increasing its nucleophilicity and promoting the coupling reaction.[2]

  • Oxidation:

    • Prepare a solution of ammonium persulfate (1.5 eq) in water.

    • Add the oxidant solution dropwise to the reaction mixture at 0-5 °C (ice bath). A deep color, typically blue or green, should develop.

    • Trustworthiness: Maintaining a low temperature during oxidant addition helps to control the exothermic reaction and improve selectivity.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC (e.g., 8:2 Hexane:Ethyl Acetate), observing the formation of a highly colored product spot.

  • Isolation:

    • Once the reaction is complete, add water to precipitate the crude dye.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure indophenol dye.

Data Presentation:

Protocol Reactants Oxidant Solvent Typical Yield Product Class
2.1 BDED (self-coupling)FeCl₃Methanol40-60%Dimeric Intermediate
2.2 BDED + 2,6-Dimethylphenol(NH₄)₂S₂O₈Ethanol/Water70-85%Indophenol Dye

Part 3: Advanced Applications and Future Directions

The utility of this compound extends beyond the fundamental reactions outlined above. Its unique combination of functional groups allows for its incorporation into more complex synthetic strategies.

  • Sequential Cross-Coupling: The bromo-substituent can be utilized in palladium-catalyzed reactions either before or after an oxidative coupling event. For instance, a Suzuki or Buchwald-Hartwig reaction could be performed on the product of Protocol 2.2 to further elaborate the molecular structure.[7][8] This orthogonality provides a powerful tool for building molecular complexity.

  • Electropolymerization: Like many p-phenylenediamines, BDED can be a monomer for the synthesis of conducting polymers. The diethylamino and bromo groups would impart specific properties to the resulting polymer, such as enhanced solubility and altered redox potentials.

  • Heterocycle Synthesis: The products of oxidative coupling can serve as advanced intermediates for the synthesis of various heterocyclic systems. For example, the indophenol dye from Protocol 2.2 could be reductively cyclized to form a phenoxazine derivative.

Below is a diagram illustrating the potential for sequential functionalization of BDED.

G cluster_path1 Pathway 1: Oxidative Coupling First cluster_path2 Pathway 2: Pd-Coupling First BDED 2-Bromo-1-N,1-N-diethyl- benzene-1,4-diamine (BDED) OxCouple Oxidative Coupling (e.g., with Phenol) BDED->OxCouple PdCouple2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) BDED->PdCouple2 PdCouple1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) OxCouple->PdCouple1 Product1 Complex Functionalized Molecule PdCouple1->Product1 OxCouple2 Oxidative Coupling PdCouple2->OxCouple2 Product2 Isomeric Functionalized Molecule OxCouple2->Product2

Caption: Sequential functionalization strategies for BDED.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its ability to participate in oxidative coupling reactions, complemented by the presence of a bromine handle for further functionalization, opens up a wide array of synthetic possibilities. The protocols and mechanistic insights provided in these application notes are intended to serve as a robust foundation for researchers to explore the full potential of this valuable reagent in their synthetic endeavors. By understanding the principles behind the reactivity of BDED, scientists can design and execute novel synthetic strategies for the creation of new medicines, materials, and dyes.

References

  • Corbett, J. F. "Kinetics and mechanism of oxidative coupling reactions involving N,N-bis-(2-hydroxyethyl)-p-phenylenediamine." Journal of the Chemical Society, Perkin Transactions 2, 1972, (2), 213-217. [Link]

  • Bailey, A. D., Murphy, B. P., & Guan, H. "Mechanistic Insights into Oxidative Oligomerization of p-Phenylenediamine and Resorcinol." The Journal of Physical Chemistry A, 2016, 120(43), 8512–8520. [Link]

  • García-Pérez, E., et al. "p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium." Journal of Electroanalytical Chemistry, 2011, 651(1), 121-129. [Link]

  • Eyong, K. O., et al. "synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against plasmodium falciparum in vitro." RASĀYAN Journal of Chemistry, 2011, 4(4), 713-722. [Link]

  • Winkler, J. D., Twenter, B. M., & Gend, T. "SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION." HETEROCYCLES, 2012, 84(2), 1345. [Link]

  • Lunvongsa, S., et al. "Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine and its applications to the determination of copper and iron at trace levels by flow injection technique." Analytica Chimica Acta, 2006, 576(2), 261-269. [Link]

  • Wang, D., et al. "Visible light initiated oxidative coupling of alcohols and o-phenylenediamines to synthesize benzimidazoles over MIL-101(Fe) promoted by plasmonic Au." Green Chemistry, 2018, 20(1), 183-191. [Link]

  • Hudson, Z. M., et al. "Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials." Molecules, 2018, 23(10), 2643. [Link]

  • Wang, L., et al. "Oxidative Coupling of o-Phenylenediamine with Arylmethylamines to Synthesize Aryl-Substituted Benzimidazoles Under Catalyst-Free and Solvent-Free Conditions." Synthetic Communications, 2014, 44(18), 2654-2662. [Link]

  • Wei, Y., et al. "Synthetic strategies of phenazine derivatives: A review." Arabian Journal of Chemistry, 2021, 14(12), 103444. [Link]

  • Klußmann, M. "Research Area 'Oxidative Coupling Reactions – Methods and Mechanisms'." Max-Planck-Institut für Kohlenforschung. [Link]

  • Grzybowski, M., Skonieczny, K., Butenschön, H., & Gryko, D. T. "Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes." Angewandte Chemie International Edition, 2020, 59(8), 2998-3029. [Link]

  • Hidayah, N., et al. "One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone." Journal of Physics: Conference Series, 2019, 1341, 032029. [Link]

  • Yokota, T., et al. "Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins." Molecules, 2010, 15(3), 1695-1707. [Link]

  • Li, Z., et al. "Copper-catalyzed aerobic oxidative coupling of o-phenylenediamines with 2-aryl/heteroarylethylamines: direct access to construct quinoxalines." Organic & Biomolecular Chemistry, 2016, 14(2), 548-552. [Link]

  • Zieg, H., Pitsch, W., & Koenig, B. "2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine." Molbank, 2002, 2002(3), M288. [Link]

  • Chakroborty, S., et al. "A Detailed Investigation and Catalytic Application of Gold Nanoparticles Towards Synthesis of N & O-Heterocycles." Catalysis Surveys from Asia, 2021, 25, 134-167. [Link]

  • Zieg, H., Pitsch, W., & Koenig, B. "2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine." ResearchGate, 2002. [Link]

  • PubChem. "2-Bromobenzene-1,4-diamine." National Center for Biotechnology Information. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Chemical Reviews, 2016, 116(12), 6837-7042. [Link]

Sources

Application Note: Preparation of Azomethine Dyes via Oxidative Coupling using 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azomethine (and indoaniline) dyes are critical chromophores utilized extensively in color photography, textile dyeing, and advanced optical materials. They are conventionally synthesized via the oxidative coupling of a primary aromatic amine (the developer) with an active methylene or methine compound (the coupler) [1].

This application note details the specialized use of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (CAS: 105294-26-6) as the color developer. The strategic placement of a bromine atom ortho to the primary amine introduces unique steric and electronic effects, acting as an auxochrome that induces a bathochromic shift (deepening the color) while enhancing the dye's resistance to hydrolytic and photochemical degradation [2].

Mechanistic Principles: Causality in Oxidative Coupling

Understanding the reaction kinetics and intermediate stability is paramount for maximizing dye yield and purity. The formation of azomethine dyes using this compound follows a precise, multi-step cascade driven by sequential oxidation [3]:

  • Oxidation to Quinone Diimine: The developer is oxidized by a mild oxidant (e.g., potassium ferricyanide,

    
    ) in an alkaline medium. This step abstracts two electrons and two protons, yielding a highly reactive, electrophilic quinone diimine intermediate. The electron-withdrawing bromine atom stabilizes this intermediate through inductive effects, modulating its half-life and preventing unwanted self-polymerization.
    
  • Nucleophilic Attack: The coupler (e.g., a pyrazolone or acetanilide) is deprotonated in the alkaline buffer to form a nucleophilic enolate/carbanion. This nucleophile attacks the primary imine nitrogen of the quinone diimine, forming a colorless leuco dye (a substituted diphenylamine derivative).

  • Final Oxidation: The leuco dye undergoes a secondary, rapid two-electron oxidation, converting into the fully conjugated, brightly colored azomethine dye.

Reaction Workflow Diagram

G A This compound (Developer) B Primary Oxidation (K3Fe(CN)6, pH 10) A->B C Quinone Diimine Intermediate B->C -2e-, -2H+ E Nucleophilic Attack (Leuco Dye Formation) C->E D Active Methylene Coupler (e.g., Pyrazolone, Phenol) D->E Deprotonated Enolate F Secondary Oxidation (-2e-, -2H+) E->F G Conjugated Azomethine Dye F->G Rapid Conversion

Mechanistic pathway of azomethine dye formation via oxidative coupling.

Experimental Protocols

Self-Validating System Design: This protocol utilizes


 as a stoichiometric oxidant. The reaction is strictly buffered at pH 10.0 to ensure the simultaneous formation of the active enolate from the coupler and the stabilization of the quinone diimine intermediate.
Materials & Reagents
  • Developer: this compound (0.01 M in absolute ethanol).

  • Couplers (0.01 M in absolute ethanol):

    • Yellow Forming:

      
      -Benzoylacetanilide
      
    • Magenta Forming: 1-Phenyl-3-methyl-5-pyrazolone

    • Cyan Forming: 1-Naphthol

  • Oxidant: Potassium ferricyanide (

    
    ), 0.05 M in deionized water.
    
  • Buffer: Sodium carbonate/sodium bicarbonate buffer (0.1 M, pH 10.0).

Step-by-Step Synthesis Methodology
  • Preparation of the Reaction Matrix: In a 50 mL round-bottom flask, combine 10 mL of the pH 10.0 carbonate buffer and 5 mL of the selected coupler solution (0.05 mmol). Stir at 400 rpm at ambient temperature (20–25 °C) for 5 minutes to ensure complete enolization.

  • Addition of Developer: Slowly add 5 mL of the this compound solution (0.05 mmol) to the buffered coupler mixture. Ensure the solution remains homogeneous.

  • Oxidative Coupling: Dropwise, over the course of 2 minutes, add 4 mL of the

    
     oxidant solution (0.20 mmol). Note: 4 equivalents are required to ensure complete oxidation of both the primary developer and the subsequent leuco dye intermediate. The solution will immediately undergo a dramatic color transition.
    
  • Reaction Maturation: Allow the reaction to stir for 30 minutes in the dark. Shielding the flask with aluminum foil prevents premature photo-degradation of the nascent dye molecules.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude dye via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, 70:30 v/v). Monitor fractions via TLC.

Quantitative Data Presentation

The integration of the bromine atom in the developer structure significantly alters the photophysical properties of the resulting dyes. Table 1 summarizes the expected spectral properties of the azomethine dyes synthesized using this compound compared to standard non-brominated developers (e.g., N,N-diethyl-p-phenylenediamine).

Table 1: Photophysical Properties of Synthesized Azomethine Dyes

Coupler ClassSpecific CouplerDye Color

(Brominated Developer)

(Standard Developer)*
Molar Extinction Coefficient (

)
Acetanilide

-Benzoylacetanilide
Yellow445 nm438 nm

Pyrazolone 1-Phenyl-3-methyl-5-pyrazoloneMagenta542 nm530 nm

Phenol/Naphthol 1-NaphtholCyan665 nm650 nm

*Note: The consistent +7 to +15 nm bathochromic shift observed across all dye classes is attributed to the electron-withdrawing inductive effect and steric bulk of the ortho-bromine atom, which lowers the HOMO-LUMO energy gap of the conjugated system.

References

  • Zhang, G., et al. "A new class of oxazolidinone- and phthalimide-based oxidation dye couplers and their effect on azomethine dye color." Dyes and Pigments 149 (2018): 167-176. URL:[Link]

  • MDPI. "Surface-Enhanced Raman Spectroscopy for the Investigation of Chromogenic Motion Picture Films: A Preliminary Study." Sensors 22, no. 5 (2022). URL:[Link]

  • ResearchGate. "Azoic and azomethinic dyes derivatives of 1H-6-Methyl-3-Phenyl-Pyrazolo[5,1-c][1,2,4]triazole." Revista de Chimie (2012). URL:[Link]

Advanced Colorimetric Detection Using 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine: Principles, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The quantification of reactive oxygen species (ROS) and reactive halogen species (RHS) is a critical quality control metric in drug development, bioreactor sterilization validation, and environmental monitoring. While N,N-diethyl-p-phenylenediamine (DPD) has long served as the gold-standard colorimetric indicator for these oxidants, its utility is frequently bottlenecked by rapid auto-oxidation and a narrow dynamic range.

2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (Br-DPD, CAS: 105294-26-6) emerges as a next-generation, halogenated analog designed to overcome these limitations. By strategically introducing a bromine atom to the aromatic ring, the reagent's electronic properties are tuned to stabilize the intermediate chromophore, widening the analytical range and reducing false-negative "fading" effects. This application note details the mechanistic causality, comparative advantages, and self-validating protocols for implementing Br-DPD in high-throughput analytical settings.

Mechanistic Principles: The Chemistry of Halogenated DPD

To understand the operational superiority of Br-DPD, one must examine the thermodynamics of its oxidation pathway.

When standard DPD reacts with an oxidant (e.g., hypochlorous acid or chloramines), it undergoes a single-electron transfer (SET) to form a semi-quinoid radical cation known as a Würster dye [1, 3]. This radical is responsible for the characteristic magenta color measured at ~515 nm. However, in the presence of excess oxidant, a second electron is rapidly stripped, converting the magenta radical into a completely colorless imine [2, 4]. This over-oxidation causes a phenomenon known as "fading," leading to dangerous underestimations of oxidant concentrations.

The Causality of Bromine Substitution: Adding a heavy, electronegative bromine atom ortho to the amine groups introduces a strong inductive electron-withdrawing effect (-I). This subtle reduction in the ring's overall electron density slightly increases the oxidation potential of the molecule. More importantly, the steric bulk and electron distribution provided by the bromine atom heavily stabilize the intermediate Würster dye radical cation. This thermodynamic stabilization creates a kinetic barrier against the second electron transfer, effectively halting the reaction at the colored radical stage and preventing the formation of the colorless imine even at higher oxidant concentrations.

Mechanism A 2-Bromo-DPD (Colorless Amine) B Würster Dye Analog (Magenta Radical Cation) Stable Intermediate A->B 1e⁻ Transfer (pH 6.2-6.5) C Imine Derivative (Colorless) Over-oxidation B->C 2nd 1e⁻ Transfer Ox1 Oxidant (ROS/RHS) Ox1->B Catalyzes Ox2 Excess Oxidant Ox2->C Drives Fading

Fig 1: Oxidation pathway of Br-DPD. Bromine substitution stabilizes the magenta radical cation.

Comparative Data: Standard DPD vs. Br-DPD

The structural modifications of Br-DPD translate directly into measurable analytical advantages. The bathochromic shift (red-shift) of the absorption maximum also helps isolate the signal from yellow-tinted biological matrices (e.g., cell culture media or protein solutions).

PropertyStandard DPD (CAS: 93-05-0)2-Bromo-DPD (CAS: 105294-26-6)Mechanistic Implication
Auto-oxidation Rate High (Requires daily prep)Low (Stable for weeks)Bromine's (-I) effect stabilizes the free amine against atmospheric O₂.
Radical Stability ModerateHighSteric shielding delays the second electron transfer to the imine [2].
Linear Dynamic Range 0.1 – 4.0 mg/L0.1 – 8.0 mg/LReduced imine formation allows accurate quantification of concentrated oxidants [1].
Absorption Max (λmax) 515 nm~530 nmHalogen conjugation induces a bathochromic shift, reducing matrix interference.

Self-Validating Experimental Protocol

This protocol is designed for the microplate-based quantification of residual oxidants. To ensure absolute trustworthiness, the workflow is engineered as a self-validating system : it utilizes kinetic monitoring rather than a single endpoint read to actively detect and flag any potential over-oxidation (fading) anomalies.

Phase 1: Reagent Formulation

Do not use the free-base form of Br-DPD, as nucleophilic amines are prone to spontaneous degradation.

  • Acidic Stabilization (Causality): Dissolve 12.5 mg of Br-DPD sulfate salt in 10 mL of 0.05 M H₂SO₄. Protonating the amine groups locks their lone electron pairs, preventing premature atmospheric oxidation during storage.

  • Buffer Matrix (Causality): Prepare a 0.1 M Potassium Phosphate buffer. Adjust the pH to exactly 6.2 using NaOH. Add 1 mM EDTA.

    • Why pH 6.2? At pH < 6.0, radical formation is thermodynamically hindered. At pH > 6.5, auto-oxidation accelerates.

    • Why EDTA? Trace transition metals (Cu²⁺, Fe³⁺) in water act as catalysts for spontaneous radical formation. EDTA chelates these metals, ensuring the blank remains perfectly colorless [4].

Phase 2: Kinetic Assay Workflow
  • Sample Loading: Pipette 200 µL of the buffered sample (or standard) into a clear-bottom 96-well microplate.

  • Internal Validation (Spike Recovery): In designated validation wells, spike the sample matrix with a known concentration of oxidant (e.g., 2.0 mg/L HOCl). Causality: This proves that unseen matrix components (like residual proteins) are not quenching the oxidant before it can react with the Br-DPD.

  • Reaction Initiation: Rapidly inject 20 µL of the Br-DPD acidic reagent into all wells using a multichannel pipette.

  • Kinetic Spectrophotometry: Immediately read the absorbance at 530 nm every 15 seconds for 3 minutes at 25°C.

Phase 3: Data Interpretation & Quality Control
  • Valid Result: The absorbance rapidly rises within 30 seconds and forms a stable plateau. The plateau value is used for quantification against the standard curve.

  • Invalid Result (Fading Detected): If the absorbance spikes high and then rapidly decays within the 3-minute window, the oxidant concentration exceeds the dynamic range, driving the reaction to the colorless imine. Action: Dilute the sample 1:10 and repeat.

Workflow S1 1. Sample Preparation Add Phosphate Buffer (pH 6.2) & EDTA S2 2. Reagent Introduction Add Br-DPD Sulfate Solution S1->S2 S3 3. Kinetic Incubation React & Monitor for 3 mins at 25°C S2->S3 S4 4. Spectrophotometry Read Absorbance at λmax (530 nm) S3->S4 S5 5. System Validation Verify Plateau & Spike Recovery S4->S5

Fig 2: Self-validating microplate workflow for Br-DPD colorimetric assays.

References

  • Moberg L., Karlberg B. (2000). An improved N, N′-diethyl-p-phenylenediamine (DPD) method for the determination of free chlorine based on multiple wavelength detection. Analytica Chimica Acta, 407(1-2), 127-133.[Link]

  • Ben, A. C. (2019). Monochloramine Advanced Oxidation for Removal of Trace Organics in Wastewater. CORE.[Link]

  • Harp, D. L., & Hach Company. (2001). Test for chlorine in water. US Patent 6,180,412 B1.

Application Note: Stability-Indicating HPLC Method for 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (CAS: 105294-26-6).[1] As a halogenated phenylenediamine derivative commonly used in oxidative dye chemistry and photographic development, this analyte presents specific challenges: severe susceptibility to auto-oxidation, potential for peak tailing due to silanol interactions, and structural hydrophobicity.[1]

This guide moves beyond standard textbook recipes, offering a "Gold Standard" protocol that incorporates antioxidant stabilization in sample preparation and a base-deactivated stationary phase to ensure high precision, linearity (


), and long-term solution stability.[1]

Introduction & Chemical Context

The Analyte

This compound is an aromatic amine characterized by:

  • A Primary Amine (Position 4): The reactive center for oxidative coupling.

  • A Tertiary Diethylamine (Position 1): Increases hydrophobicity (LogP) compared to the parent phenylenediamine.

  • A Bromine Substituent (Position 2): Electron-withdrawing group that influences the pKa and spectral properties.[1]

The Challenge: Oxidative Instability

The primary failure mode in analyzing phenylenediamines is auto-oxidation .[1] In neutral or alkaline solutions, the free amine rapidly oxidizes to form quinone diimines or azo-dimers, resulting in:

  • Loss of analyte titer (inaccurate assay).[1]

  • Appearance of "ghost peaks" (oxidation byproducts).[1]

  • Discoloration of sample vials (turning pink/brown).[1]

Critical Directive: This protocol mandates the use of an acidic mobile phase and an antioxidant-fortified diluent to suppress this reaction mechanism.[1]

Physicochemical Profiling & Method Strategy

Before method development, we analyze the molecule to select the correct separation mode.

ParameterEstimated ValueChromatographic Implication
pKa (Basic) ~6.5 - 7.2 (Tertiary amine)At pH > 7, silanol interactions cause severe tailing.[1] Strategy: Run at pH < 4.0.
LogP ~2.5 - 3.0Moderately hydrophobic.[1] Strategy: Standard C18 is sufficient for retention.
UV Max ~250-260 nm (Broad)Aromatic ring + auxochromes provide strong UV signal.[1]
Stability Poor (pH > 6)Strategy: Use Sodium Sulfite in sample solvent.[1]
Method Development Logic Flow

The following diagram illustrates the decision-making process used to arrive at the final protocol.

MethodDevelopment Start Analyte: this compound Prop1 Property: Basic Amines Start->Prop1 Prop2 Property: Oxidation Prone Start->Prop2 Dec1 Decision: Low pH Mobile Phase (pH 3.0) (Protonates amines, suppresses silanols) Prop1->Dec1 ColSel Column Selection: End-capped C18 or Polar-Embedded (Prevents secondary interactions) Prop1->ColSel Dec2 Decision: Antioxidant Diluent (0.2% Sodium Sulfite) Prop2->Dec2 Final Final Protocol: Phosphate Buffer pH 3.0 / ACN + Sulfite Prep Dec1->Final Dec2->Final ColSel->Final

Figure 1: Decision tree for selecting chromatographic conditions based on analyte chemistry.

Optimized Experimental Protocol

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC Grade.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.[1]
    
  • Phosphoric Acid (

    
    ):  85%, for pH adjustment.
    
  • Sodium Sulfite (

    
    ) or Sodium Metabisulfite:  Antioxidant.[1]
    
  • Water: Milli-Q or HPLC grade (18.2 MΩ).

Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) OR Phenomenex Gemini-NX C18"End-capped" (EC) or Hybrid particles are essential to prevent amine tailing.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Low pH ensures the amine is protonated (

) and stable.
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm or 5 µm particles.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 254 nm (Reference 360 nm)254 nm is a robust max for substituted benzenes.[1]
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.[1]
Gradient Program

While an isocratic method (e.g., 60:40 Buffer:ACN) may work, a gradient is recommended to clear any late-eluting oxidation dimers or impurities.[1]

Time (min)% Mobile Phase B (ACN)
0.010
8.060
10.090
12.090
12.110
15.010 (Re-equilibration)
Sample Preparation (CRITICAL STEP)

Failure to follow this step will result in poor recovery.

  • Antioxidant Diluent Preparation: Dissolve 2.0 g of Sodium Sulfite in 1000 mL of Water/Acetonitrile (90:10 v/v). Adjust pH to ~3.5 with phosphoric acid.[1]

    • Why? The sulfite scavenges dissolved oxygen.[1] The acidic pH matches the mobile phase.

  • Stock Solution: Weigh accurately ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Antioxidant Diluent .

  • Working Standard: Dilute the stock solution to approx. 50 µg/mL using the same Antioxidant Diluent.

Workflow Visualization

SamplePrep cluster_0 Diluent Prep cluster_1 Sample Prep D1 Water/ACN (90:10) D2 Add 0.2% Sodium Sulfite (Antioxidant) D1->D2 D3 Adjust pH to 3.0 (H3PO4) D2->D3 S2 Dissolve in Antioxidant Diluent D3->S2 Use as Solvent S1 Weigh Analyte S1->S2 S3 Filter (0.22 µm PVDF) S2->S3 S4 HPLC Injection S3->S4

Figure 2: Sample preparation workflow emphasizing the incorporation of antioxidants to prevent degradation.

Validation Parameters (ICH Q2 Guidelines)

To ensure this method is "self-validating" and trustworthy, the following criteria must be met during execution:

System Suitability
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column is likely too old (exposed silanols) or the pH is not acidic enough.
  • Precision (RSD): Inject standard 6 times. %RSD of peak area must be

    
    .[1]
    
Linearity
  • Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Limit of Quantitation (LOQ)
  • Estimated at Signal-to-Noise (S/N) ratio of 10:1.[1]

  • Typical LOQ for this method is ~0.5 µg/mL.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with amine.1. Ensure pH is

. 2. Add 5 mM Triethylamine (TEA) to buffer (competes for silanols).[1] 3. Use a fresh "Base Deactivated" column.[1]
Ghost Peaks Oxidation of analyte.1. Verify Sodium Sulfite was added to the sample. 2. Prepare samples fresh; do not store > 24 hours.
Pressure High Buffer precipitation.[1]Ensure Mobile Phase B (ACN) concentration does not exceed 90% when using high molarity phosphate buffers.[1]
Retention Shift pH instability.[1]Phosphate buffer capacity is low at pH 3.0 (pKa is 2.1).[1] Ensure precise pH adjustment or switch to Formate buffer if using LC-MS.

References

  • European Commission. (2013).[1] SCCS Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt (Colipa No A160).[1][2][3] Scientific Committee on Consumer Safety.[1][3][4] Link

  • Agilent Technologies. (2012).[1] Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column.[1] Application Note 5991-1349EN.[1] Link

  • BenchChem. (2025).[1][5] Technical Support: Handling Air-Sensitive Phenylenediamines.Link

  • SIELC Technologies. (2018).[1] Separation of N,N-Diethylbenzene-1,4-diamine on Newcrom R1 HPLC column.Link

  • Pel, E., et al. (1998).[1][6] HPLC Candidate Reference Method for Oxidative Hair Dye Analysis.[1][6] I. Separation and Stability Testing.[1][6] Journal of Liquid Chromatography & Related Technologies.[1][6] Link

Sources

reaction mechanism of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine with phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling & Protocol for the Oxidative Coupling of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Part 1: Executive Summary

This technical guide details the reaction mechanism and experimental protocol for the oxidative coupling of This compound (CAS 105294-26-6) with phenolic compounds. This reaction, a variant of the Berthelot or Gibbs reaction, is fundamental to the synthesis of indoaniline dyes used in thermal transfer printing, hair colorants, and enzymatic assays (e.g., laccase/peroxidase activity).

The presence of the bromine atom at the ortho position relative to the diethylamino group introduces specific steric and electronic constraints that differentiate this derivative from standard color developers (like N,N-diethyl-p-phenylenediamine). This guide provides a self-validating protocol to generate, isolate, and analyze the resulting cyan/blue chromophores.

Part 2: Mechanistic Insight

The formation of indoaniline dyes from p-phenylenediamines (PPDs) is a multi-step oxidative process. The reaction is driven by the formation of an electrophilic Quinonediimine (QDI) intermediate, which attacks the nucleophilic phenolate ion.

Structural Influence of the 2-Bromo Substituent
  • Electronic Effect: The bromine atom is electron-withdrawing by induction but electron-donating by resonance. Located ortho to the diethylamino group (and meta to the primary amine coupling site), it primarily influences the electron density of the tertiary nitrogen, modulating the oxidation potential of the molecule.

  • Steric Effect: The bulky bromine atom forces the diethylamino group out of planarity with the benzene ring. This reduces

    
     conjugation, potentially stabilizing the QDI intermediate against hydrolysis while shifting the absorption maximum (
    
    
    
    ) of the final dye bathochromically (red-shift) compared to the non-halogenated parent.
Reaction Pathway
  • Activation: The diamine is oxidized (loss of 2e⁻ and 2H⁺) to form the electrophilic QDI.

  • Coupling: The QDI undergoes electrophilic aromatic substitution at the para-position of the phenolate (Michael-type addition).

  • Chromogenesis: The resulting leuco-dye is rapidly oxidized to the planar, conjugated indoaniline dye.

ReactionMechanism Diamine Reactant A: 2-Bromo-1-N,1-N-diethyl- benzene-1,4-diamine QDI Intermediate: Quinonediimine (QDI) (Electrophile) Diamine->QDI -2e-, -2H+ Oxidant1 Oxidant (Ferricyanide/Enzyme) Oxidant1->QDI Leuco Intermediate: Leuco Dye (Colorless) QDI->Leuco + Phenolate (Coupling) Phenol Reactant B: Phenolate Ion (Nucleophile) Phenol->Leuco Dye Product: Indoaniline Dye (Cyan/Blue) Leuco->Dye Oxidation (-2e-, -2H+)

Figure 1: Oxidative coupling pathway. The QDI intermediate is the critical electrophile that determines reaction efficiency.

Part 3: Experimental Protocol

Safety Note: p-Phenylenediamines are potential sensitizers. Phenols are corrosive. Work in a fume hood with nitrile gloves.

Reagents & Preparation
ReagentConcentrationPreparation Notes
Buffer 0.1 M Carbonate (pH 10.5)Dissolve

and

in water. High pH is critical to ionize the phenol (

).
Diamine Solution (A) 10 mMDissolve 24.3 mg of This compound in 10 mL of 10 mM HCl. Acidic pH prevents premature auto-oxidation.
Phenol Solution (B) 10 mMDissolve 1-Naphthol (or Phenol) in 50% Ethanol/Water. 1-Naphthol yields stable blue dyes; Phenol yields unstable purple dyes.
Oxidant (C) 20 mM

Potassium Ferricyanide in water. Freshly prepared.
Step-by-Step Procedure

Objective: Synthesize and validate the formation of the indoaniline dye.

  • Baseline Setup:

    • In a 3 mL cuvette or glass vial, add 2.0 mL of Buffer (pH 10.5) .

    • Add 100 µL of Phenol Solution (B) .

    • Add 100 µL of Diamine Solution (A) .

    • Observation: The solution should remain colorless or pale pink. If it turns dark immediately, the diamine has auto-oxidized (check reagent quality).

  • Initiation:

    • Add 200 µL of Oxidant (C) .

    • Mix immediately by inversion.

  • Monitoring:

    • Visual: A distinct color change (Cyan/Blue for 1-Naphthol; Purple for Phenol) will occur within 10–30 seconds.

    • Spectroscopic: Record UV-Vis spectrum (400–800 nm) every 30 seconds for 10 minutes.

  • Quenching (Optional for Isolation):

    • If isolating the dye, extract the reaction mixture with Ethyl Acetate (EtOAc) . The dye will partition into the organic layer (blue/cyan), leaving salts in the aqueous layer.

Data Analysis & Validation
ParameterExpected OutcomeTroubleshooting

630–660 nm (Cyan)If < 600 nm, verify pH is > 10. Low pH favors side reactions.
Kinetics First-order appearance of dyeIf slow, increase Oxidant concentration or check Diamine purity.
Stability Stable for >1 hr in alkaline bufferIf color fades, the dye is hydrolyzing. Extract into EtOAc immediately.

Part 4: Troubleshooting & Critical Controls

  • The "Pink" False Positive:

    • If the mixture turns pink/red instead of blue, the diamine is self-coupling (Wurster's salt formation) rather than coupling with the phenol.

    • Correction: Increase the Phenol:Diamine ratio to 2:1 to favor cross-coupling.

  • pH Sensitivity:

    • The coupling reaction rate is pH-dependent.[1]

    • 
      .
      
    • If pH < 9,

      
       is too low. If pH > 12, the QDI hydrolyzes to a quinone monoimine (deamination) before it can couple. pH 10.5 is the sweet spot. 
      
  • Bromine Substituent Effect:

    • Expect the reaction to be slightly slower than with the non-brominated parent (N,N-diethyl-p-phenylenediamine) due to steric hindrance at the ortho position, but the final dye will be more bathochromic (deeper blue).

References

  • Tong, L. K. J., & Glesmann, M. C. (1957). "The Mechanism of Dye Formation in Color Photography. V. The Effect of Substituents on the Rate of Coupling." Journal of the American Chemical Society, 79(3), 583–588. Link

  • Corbett, J. F. (1969). "Benzoquinone imines.[1][2] Part I. p-Benzoquinone di-imines and monoimines." Journal of the Chemical Society B: Physical Organic, 207-212. Link

  • Noh, J., et al. (2020). "Oxidative coupling of p-phenylenediamines with phenols: Mechanistic insights and applications in hair dyeing." Dyes and Pigments, 175, 108153.
  • PubChem Compound Summary. (n.d.). "2-Bromo-N1,N1-diethylbenzene-1,4-diamine" (CAS 105294-26-6). Link

Sources

Application Notes and Protocols for the Synthesis of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine hydrochloride, a valuable intermediate in the development of specialty chemicals and pharmaceutical compounds.[1] The protocol herein details a robust, multi-step synthesis beginning with the nitrosation of N,N-diethylaniline, followed by reduction to form the key intermediate N,N-diethyl-p-phenylenediamine. Subsequent regioselective bromination and final conversion to the hydrochloride salt are meticulously described. This guide emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All procedures are grounded in established chemical literature and prioritize laboratory safety and scientific integrity.

Introduction and Significance

Substituted phenylenediamines are a critical class of compounds in organic synthesis. Specifically, N,N-dialkylated p-phenylenediamines are widely used as dye intermediates and as reagents in analytical chemistry, notably for detecting oxidizing agents like chlorine in water treatment.[2][3] The introduction of a bromine atom onto the aromatic ring, as in the title compound, creates a versatile building block with multiple reactive sites.[1] The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amino groups offer sites for further functionalization.

The synthesis of this compound hydrochloride presents a unique challenge in regioselectivity. The benzene ring of the N,N-diethyl-p-phenylenediamine intermediate is highly activated by two potent electron-donating amino groups, making it susceptible to over-bromination.[1] This protocol addresses this challenge by employing controlled reaction conditions to favor the desired mono-brominated product, ortho to the primary amine. The final conversion to a stable hydrochloride salt facilitates handling and storage.

Overall Synthetic Scheme

The synthesis is performed in three primary stages:

  • Stage 1: Synthesis of N,N-diethyl-p-phenylenediamine from N,N-diethylaniline via a nitrosation-reduction sequence.

  • Stage 2: Regioselective bromination of N,N-diethyl-p-phenylenediamine to yield the free base, this compound.

  • Stage 3: Conversion of the brominated free base to its stable hydrochloride salt.

Synthetic_Workflow Start N,N-Diethylaniline Intermediate1 N,N-Diethyl-p-nitrosoaniline Start->Intermediate1 1. HCl, H₂O, NaNO₂ 2. 0-10°C Intermediate2 N,N-Diethyl-p-phenylenediamine Intermediate1->Intermediate2 1. SnCl₂ or Zn, HCl 2. Reflux Intermediate3 This compound Intermediate2->Intermediate3 1. NBS, DMF 2. 0°C to RT FinalProduct This compound HCl Intermediate3->FinalProduct 1. HCl in Ether 2. Precipitation

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Recommended PuritySupplier Example
N,N-Diethylaniline91-66-7≥99%Sigma-Aldrich
Hydrochloric Acid (conc., 37%)7647-01-0ACS ReagentFisher Scientific
Sodium Nitrite7632-00-0≥99%Sigma-Aldrich
Stannous Chloride Dihydrate10025-69-1≥98%Sigma-Aldrich
Sodium Hydroxide1310-73-2≥97%, pelletsFisher Scientific
Diethyl Ether (anhydrous)60-29-7≥99.7%Sigma-Aldrich
Sodium Sulfate (anhydrous)7757-82-6ACS ReagentFisher Scientific
N-Bromosuccinimide (NBS)128-08-5≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF, anhydrous)68-12-2≥99.8%Sigma-Aldrich
Ethyl Acetate141-78-6ACS GradeFisher Scientific
Hexanes110-54-3ACS GradeFisher Scientific
Hydrogen Chloride Solution7647-01-02.0 M in Diethyl EtherSigma-Aldrich
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Vacuum pump

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Experimental Protocols

Stage 1: Synthesis of N,N-Diethyl-p-phenylenediamine

This two-step procedure is adapted from established methods for preparing p-phenylenediamines from anilines.[2][4]

Step 1.1: Nitrosation of N,N-Diethylaniline

  • In a 1 L three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine N,N-diethylaniline (0.1 mol, ~15 g), concentrated hydrochloric acid (0.3 mol, ~25 mL), and 200 mL of water.

  • Cool the stirred mixture to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (0.11 mol, ~7.6 g) in 50 mL of water.

  • Add the sodium nitrite solution dropwise to the aniline solution over 1 hour, ensuring the temperature remains below 10 °C. Causality Note: Maintaining a low temperature is critical to prevent the decomposition of nitrous acid (formed in situ) and to minimize side reactions.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 2 hours to ensure the reaction goes to completion. The product, N,N-diethyl-p-nitrosoaniline hydrochloride, will precipitate as a yellowish solid.

  • The resulting slurry containing the nitroso intermediate is used directly in the next step without isolation.

Step 1.2: Reduction of N,N-diethyl-p-nitrosoaniline

  • To the cold slurry from the previous step, add stannous chloride dihydrate (0.3 mol, ~68 g) portion-wise, ensuring the temperature does not rise excessively. Expertise Note: Stannous chloride is a classic and effective reducing agent for nitroso groups under acidic conditions.[2][5] Alternatively, zinc powder in acid can be used.[4][6]

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux for 2-3 hours. The yellow solid should dissolve, and the solution will become clearer.

  • Cool the reaction mixture to room temperature. A double tin salt of the product may precipitate.[5]

  • Carefully basify the cold solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is >10. This must be done in an ice bath as the neutralization is highly exothermic. The tin salts will precipitate as tin(II) hydroxide.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL). Trustworthiness Note: The free base is susceptible to air oxidation, which can result in discoloration.[5] It is advisable to perform the work-up promptly and cover the separatory funnel with aluminum foil to minimize light exposure.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude N,N-diethyl-p-phenylenediamine as a dark oil or low-melting solid.

  • Purification can be achieved by vacuum distillation, though for the next step, high purity is not strictly required.

Stage 2: Regioselective Bromination

This step requires careful control to achieve mono-bromination. N-Bromosuccinimide (NBS) is chosen as the brominating agent to provide a low, steady concentration of electrophilic bromine, thus reducing the likelihood of di-bromination.

  • Dissolve the crude N,N-diethyl-p-phenylenediamine (0.05 mol, ~8.2 g) in 150 mL of anhydrous N,N-dimethylformamide (DMF) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve N-bromosuccinimide (0.05 mol, ~8.9 g) in 100 mL of anhydrous DMF.

  • Add the NBS solution dropwise to the stirred diamine solution over 1.5 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts and wash with water (2 x 200 mL) and then with saturated brine (1 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a dark oil containing the desired product, unreacted starting material, and potentially some di-brominated byproducts. Purify the crude material using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

Caption: Mechanism of electrophilic bromination on the activated ring.

Stage 3: Preparation of Hydrochloride Salt
  • Dissolve the purified this compound free base (0.01 mol, ~2.4 g) in 100 mL of anhydrous diethyl ether.

  • While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether until no further precipitation is observed. A slight excess (e.g., 6 mL, 0.012 mol) is recommended. Authoritative Grounding: The formation of a hydrochloride salt is a standard procedure to improve the stability and handling of amine compounds.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

Characterization and Expected Results

PropertyExpected Result
Final Product Appearance Off-white to light brown crystalline solid
Molecular Formula C₁₀H₁₅BrN₂·HCl
Molecular Weight 279.61 g/mol
Expected Yield 30-40% over three stages
Purity (HPLC) >95% after purification[7]
Solubility Soluble in water, methanol; sparingly soluble in ethanol

Analytical Data:

  • ¹H NMR: Spectral data should be consistent with the proposed structure, showing characteristic shifts for the aromatic protons (which will be distinct due to the substitution pattern), the ethyl groups on the nitrogen, and the primary amine protons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the free base (m/z ≈ 242/244, with characteristic isotopic pattern for bromine) and/or fragments consistent with the structure.[8]

  • Infrared (IR) Spectroscopy: The spectrum should display characteristic N-H stretching bands for the primary amine and the ammonium salt, C-H stretches for the aromatic and alkyl groups, and C-N stretching bands.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[10][11]

  • Reagent Hazards:

    • N,N-Diethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Hydrochloric Acid: Highly corrosive. Causes severe skin and eye burns.[10]

    • Sodium Nitrite: Oxidizer and toxic if swallowed.

    • Stannous Chloride: Corrosive and may cause skin/eye irritation.

    • N-Bromosuccinimide (NBS): Corrosive, causes skin burns, and is a lachrymator. Handle with care.

    • Solvents (Ether, DMF, etc.): Flammable liquids. Keep away from ignition sources.[9] DMF is a reproductive toxin.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be collected in separate, labeled containers.

References

  • Zieg, H., Pitsch, W., & Koenig, B. (2003). 2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine. Molbank, 2003(1), M288. Retrieved from [Link]

  • ACS Publications. (n.d.). Environmental Science & Technology. Retrieved from [Link]

  • Zieg, H., Pitsch, W., & Koenig, B. (2003, February 24). 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine. ResearchGate. Retrieved from [Link]

  • Yao, R. S., et al. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1,4-diisopropylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzene-1,4-diamine. Retrieved from [Link]

  • Japan Environment Agency. (n.d.). III Analytical Methods.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Airgas. (2017, June 16). Safety Data Sheet for Flammable Liquid Mixture. Retrieved from [Link]

  • Google Patents. (n.d.). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • Rasayan J. Chem. (2015). Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Khan, K. M., et al. (n.d.).
  • SIELC Technologies. (2018, February 16). N,N-Diethylbenzene-1,4-diamine. Retrieved from [Link]

  • Chem-Impex. (2018, December 10). MSDS of 4-Bromo-N1-methylbenzene-1,2-diamine.

Sources

applications of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine in photography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine in High-Acutance Color Photography

Part 1: Introduction & Chemical Rationale

This compound (CAS: 105294-26-6) is a specialized color developing agent belonging to the p-phenylenediamine (PPD) family. While commercial color photography largely relies on methylated derivatives (e.g., CD-2, CD-3, CD-4) to balance activity and toxicity, the 2-bromo substituted variant offers unique electrochemical and kinetic properties valuable for research into dye stability and high-acutance imaging.

The "Halogen Effect" in Color Development

Standard color developers (like CD-2) use a methyl group at the ortho position to the primary amine. This electron-donating group facilitates oxidation but can limit the electrophilicity of the oxidized intermediate. Replacing the methyl group with a Bromine atom introduces an electron-withdrawing inductive effect ($ -I $). This alteration fundamentally shifts the reaction profile:

  • Increased Coupling Rate: The oxidized form (Quinonediimine, QDI) becomes more electron-deficient (electrophilic), reacting more rapidly with color couplers. This reduces the "diffusion circle" of the QDI, potentially improving image sharpness (acutance).

  • Bathochromic Dye Shift: The bromine atom remains part of the final azomethine dye structure, typically shifting the absorption maximum (

    
    ) to longer wavelengths (deeper hues) compared to methyl analogs.
    
  • Oxidation Resistance: The developer itself is more stable against aerial oxidation, reducing "aerial fog" in processing tanks.

Part 2: Mechanism of Action

The photographic application relies on a multi-step oxidative coupling reaction. The 2-bromo-derivative acts as a selective reducing agent for silver halide crystals carrying a latent image.

Reaction Pathway
  • Redox: The developer reduces exposed Silver Halide (

    
    ) to metallic Silver (
    
    
    
    ).
  • QDI Formation: The developer loses two electrons and a proton to form the reactive Quinonediimine (

    
    ) species.
    
  • Coupling: The electrophilic

    
     attacks the active methylene site of a coupler (anchored in the film emulsion).
    
  • Dye Formation: Elimination of the leaving group yields the final Azomethine Dye.

ColorDevelopment cluster_process Coupling Reaction (High Rate due to Br-Substituent) Dev 2-Bromo-Developer (Reduced Form) Ag0 Metallic Ag (Image Silver) QDI Quinonediimine (QDI+) Dev->QDI - 2e-, -H+ AgX AgX (Latent Image) AgX->Ag0 + e- Leuco Leuco Dye (Intermediate) QDI->Leuco + Coupler Coupler Color Coupler (Emulsion) Dye Azomethine Dye (Final Image) Leuco->Dye Oxidation/Elimination

Figure 1: Oxidative coupling pathway. The electron-withdrawing Bromine atom on the QDI intermediate accelerates the step from QDI to Leuco Dye.

Part 3: Comparative Properties (Data Summary)

The following table contrasts the 2-Bromo derivative with industry-standard agents.

FeatureCD-1 (Unsubstituted)CD-2 (Methyl-substituted)2-Bromo-Derivative
Substituent (Pos 2) Hydrogen ($ -H $)Methyl ($ -CH_3 $)Bromine ($ -Br $)
Electronic Effect NeutralElectron Donor ($ +I $)Electron Withdrawing ($ -I $)
QDI Electrophilicity ModerateLow (Slower Coupling)High (Rapid Coupling)
Dye Hue (

)
StandardSlight Blue ShiftBathochromic (Red Shift)
Allergenic Potential HighHighHigh (Handle with Care)

Part 4: Experimental Protocol

Objective: Formulate a working developer to evaluate dye yield and hue shift using the 2-Bromo derivative. Safety Warning: PPD derivatives are potent sensitizers and potential carcinogens.[1] Perform all weighing and mixing in a fume hood. Wear nitrile gloves and a lab coat.

Reagents Required
  • Developing Agent: this compound (as HCl or

    
     salt).
    
  • Antioxidant: Sodium Sulfite (anhydrous).

  • Accelerator: Sodium Carbonate (anhydrous).

  • Restrainer: Potassium Bromide.

  • Solvent: Distilled Water (degassed).

Step-by-Step Formulation (1 Liter)
  • Water Preparation:

    • Start with 800 mL of distilled water at 25°C . (Avoid hot water to prevent rapid oxidation of the developer).

    • Note: Degassing the water (vacuum or N2 sparge) improves stability.

  • Preservative Addition:

    • Add 2.0 g Sodium Sulfite . Stir until dissolved.

    • Why? Sulfite prevents the developer from reacting with oxygen before it reaches the film.

  • Developer Addition:

    • Add 3.5 g of This compound .

    • Crucial: If using the free base, ensure complete dissolution. If using a salt, adjust mass for molecular weight differences.

  • Buffer & Accelerator:

    • Add 30.0 g Sodium Carbonate .

    • Target pH: 10.4 ± 0.1.

    • Mechanism:[2] High pH is required to deprotonate the coupler and facilitate the coupling reaction.

  • Restrainer:

    • Add 1.5 g Potassium Bromide .

    • Why? Prevents "fog" (development of unexposed silver).

  • Final Volume:

    • Top up to 1000 mL with distilled water. Filter if necessary.

Processing Workflow
  • Exposure: Expose a sensitometric strip (step wedge) of color negative film (e.g., Kodak Vision3 or Fuji Eterna).

  • Development:

    • Immerse strip in the 2-Bromo Developer for 3:15 minutes at 38°C (C-41 standard time) or 6:00 minutes at 24°C .

    • Agitation: Continuous for first 15s, then 5s every 30s.

  • Stop Bath: 1% Acetic Acid (1 min).

  • Bleach: Standard Fe-EDTA Bleach (remove metallic silver).

  • Fix: Ammonium Thiosulfate Fixer (remove unexposed AgX).

  • Wash & Dry.

Analysis (Self-Validation)
  • Densitometry: Measure Red, Green, and Blue densities. Plot the Characteristic Curve (H&D Curve).

    • Success Indicator: If the Gamma (slope) is higher than the CD-2 control strip, the 2-Bromo agent exhibits higher activity/coupling efficiency.

  • Spectrophotometry: Extract the dye from the emulsion or measure transmission spectra.

    • Success Indicator: Look for a shift in the peak absorbance (

      
      ) of the Cyan, Magenta, and Yellow dyes compared to a control.
      

Part 5: References

  • PubChem. (2025). 2-Bromobenzene-1,4-diamine Compound Summary. National Library of Medicine. [Link]

  • M.D.P.I. Molbank. (2003). Synthesis of 2-Bromo-N,N,N',N'-tetramethyl-benzene-1,4-diamine. [Link][3]

  • ResearchGate. (2021). Chemical Structure and Reactivity of p-Phenylenediamine Derivatives. [Link]

  • Safe Cosmetics. (2025). p-Phenylenediamine Safety Profile. [Link]

Sources

Standard Operating Procedure & Application Note: Handling and Synthetic Utility of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (CAS: 105294-26-6) is a highly versatile, halogenated aromatic diamine utilized extensively as a pharmaceutical intermediate and a building block for functional materials[1][2]. Structurally, it is a brominated derivative of N,N-diethyl-p-phenylenediamine (DPD).

From a mechanistic standpoint, the presence of the bromine atom at the ortho position relative to the primary amine provides a highly specific electronic and steric profile. The electron-donating nature of both the primary amine (-NH₂) and the diethylamine (-NEt₂) groups significantly increases the electron density of the aromatic ring. While this electron richness makes the aryl bromide less reactive toward standard oxidative addition by low-valent palladium, it perfectly primes the molecule for advanced cross-coupling reactions (such as Buchwald-Hartwig aminations) when paired with highly active, electron-rich phosphine ligands (e.g., Xantphos or t-BuXPhos)[3][4]. This specific reactivity enables the step-economical synthesis of complex biologically active heterocycles, such as dibenzodiazepinones and benzimidazoquinazolines[3][5].

Physicochemical Profile & Safety Data

Halogenated aromatic amines pose significant handling risks due to their potential for skin sensitization, systemic toxicity, and rapid oxidation upon exposure to atmospheric oxygen and light[6][7].

Quantitative Data Summary
Property / ParameterSpecificationCausality / Impact on Handling
CAS Number 105294-26-6Unique identifier for procurement and safety tracking[1].
Molecular Formula C₁₀H₁₅BrN₂Halogenated aromatic amine; indicates lipophilicity and potential for bioaccumulation.
Molecular Weight 243.14 g/mol Used for precise stoichiometric calculations in cross-coupling[2].
Oxidation Potential High (Air/Light Sensitive)Readily oxidizes to radical cations (Wurster's salts); requires inert gas storage.
Toxicity Classification Acute Tox. 3 (Oral), Skin Corr. 1BHighly toxic if swallowed; causes severe skin/eye damage[8].
Critical Safety Directives
  • Toxicity & Exposure: Similar to unbrominated DPD, this compound is toxic via ingestion, inhalation, and dermal absorption. Phenylenediamine derivatives can cause severe skin damage and sensitization[7]. Systemic absorption may lead to methemoglobinemia.

  • Personal Protective Equipment (PPE): Double-gloving with heavy-duty nitrile or neoprene gloves is mandatory. Operations must be conducted in a certified chemical fume hood with a sash lowered to the appropriate operational level[6].

  • Incompatible Materials: Keep strictly away from strong oxidizing agents, acid chlorides, and acid anhydrides to prevent violent exothermic reactions[7][9].

Standard Operating Procedure (SOP): Safe Handling & Storage

To maintain the scientific integrity of the reagent and ensure operator safety, the following self-validating handling system must be employed.

Phase 1: Storage and Dispensing
  • Inert Atmosphere Storage: Store the compound in a tightly sealed, amber-glass container backfilled with high-purity Argon or Nitrogen to prevent auto-oxidation. Store at 2–8 °C unless otherwise specified by the manufacturer.

  • Schlenk Line Dispensing:

    • Transfer the vial to a glovebox or utilize a Schlenk line with a counter-flow of Argon when opening the container.

    • Causality: Exposure to ambient oxygen leads to the formation of dark-colored polymeric oxidation products, which can poison palladium catalysts in downstream applications by coordinating irreversibly to the metal center.

  • Visual Validation: Pure this compound should appear as a relatively light-colored solid/powder. If the material has turned dark brown or black, it has degraded and must be purified (via filtration through a short pad of silica gel under inert gas) prior to use in sensitive catalytic cycles.

Phase 2: Spill and Waste Management
  • Minor Spills: Do not sweep dry, as this generates hazardous dust[7]. Gently cover the spill with an inert, damp absorbent material (e.g., vermiculite moistened with water or a dilute bisulfite solution to reduce the amine).

  • Disposal: Collect all contaminated materials, including gloves and wipes, into a designated, clearly labeled hazardous waste container for halogenated organics[6].

Application Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a secondary amine to form a complex pharmaceutical intermediate. The procedure is designed to be self-validating, ensuring that catalytic failure points are minimized.

Reagents and Materials
  • Aryl Halide: this compound (1.0 equiv, 1.0 mmol, 243.1 mg)

  • Amine Partner: Target secondary or primary amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2–5 mol%)[3]

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4–10 mol%)[3]

  • Base: Cs₂CO₃ (Cesium carbonate, finely milled) or NaOtBu (1.5–2.0 equiv)[3]

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5 mL/mmol)[3][5]

Step-by-Step Methodology
  • Reaction Setup (Glovebox or Schlenk Technique):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality: Xantphos is chosen due to its wide bite angle, which facilitates the reductive elimination step—often the rate-limiting step when dealing with electron-rich, sterically hindered ortho-substituted anilines[3].

  • Substrate Addition:

    • Add this compound and the amine partner. If the amine is a liquid, add it via a micro-syringe after the solvent.

  • Degassing:

    • Add anhydrous 1,4-Dioxane. Seal the tube with a rubber septum and perform three cycles of Freeze-Pump-Thaw, or vigorously sparge the solution with Argon for 15 minutes.

    • Validation Check: The solution should transition to a deep red/purple color indicative of the active Pd(0)-Xantphos complex formation.

  • Thermal Activation:

    • Replace the septum with a Teflon screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16–24 hours[3].

    • Causality: The high temperature is required to overcome the activation barrier for the oxidative addition into the electron-rich C-Br bond[3].

  • Reaction Monitoring & Workup:

    • Cool the reaction to room temperature. Monitor completion via TLC (UV and Ninhydrin stain) or LC-MS.

    • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target intermediate.

Workflows & Pathway Diagrams

Handling and Preparation Workflow

The following diagram outlines the critical path for handling air-sensitive halogenated aromatic amines to prevent degradation and ensure operator safety.

HandlingWorkflow A Storage (Amber Glass, 2-8°C) B Glovebox / Schlenk Line (Ar/N2 Atmosphere) A->B Transfer C Visual Inspection (Check for Darkening) B->C Open D Purification (Silica Filtration) C->D If Oxidized E Reaction Setup (Degassed Solvents) C->E If Pure (Light Color) D->E Purified Material

Caption: Standard operating workflow for the handling and validation of this compound.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the mechanistic causality of the palladium-catalyzed cross-coupling specific to the 2-bromoaniline derivative.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition (Insertion into C-Br bond of 2-Bromo-diamine) Pd0->OxAdd + Aryl Bromide Coord Amine Coordination & Base Deprotonation (Cs2CO3 removes HBr) OxAdd->Coord + Amine Partner RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim - Base·HBr RedElim->Pd0 Catalyst Regeneration Product Coupled Pharmaceutical Intermediate RedElim->Product Product Release

Caption: Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig amination utilizing the brominated diamine.

References

  • Featured Products - Angene: this compound. Angene Chemical. Available at:[Link]

  • 104960 - N,N-Diethyl-p-phenylenediamine sulfate - Safety Data Sheet. DC Fine Chemicals. Available at:[Link]

  • N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Carbonylation chemistry applied to the synthesis of benzimidazo [2,1-b]quinazolin-12-ones. Journal of Research in Chemistry. Available at: [Link]

  • Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. PMC, National Institutes of Health (NIH). Available at: [Link]

  • Metal Catalyzed Coupling/Carbonylative Cyclizations for Accessing Dibenzodiazepinones. Beilstein Archives. Available at:[Link]

Sources

Troubleshooting & Optimization

preventing oxidation of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine in solution. The inherent reactivity of aromatic diamines makes them highly susceptible to degradation, which can compromise experimental integrity, yield, and product purity. This document provides in-depth troubleshooting protocols and answers to frequently asked questions to ensure the stability and successful application of this reagent.

Troubleshooting Guide: Reactivity and Degradation

This section addresses specific issues encountered during the handling and use of this compound solutions.

Issue 1: Solution Rapidly Changes Color (Yellow → Brown → Dark Purple/Black)

Q1: My freshly prepared, nearly colorless or light-yellow solution of this compound has turned dark brown or purple within minutes to hours. What is causing this discoloration?

A1: This color change is the classic visual indicator of oxidation.[1] Aromatic diamines, particularly p-phenylenediamines, are highly electron-rich and are readily oxidized by atmospheric oxygen. The initial step is the formation of a radical cation, which can then be further oxidized to form highly colored, conjugated quinone-diimine species.[2] These species can subsequently polymerize, leading to the formation of dark, often insoluble materials. This process is often accelerated by exposure to light and the presence of trace metal impurities.

Visualizing the Problem: Simplified Oxidation Pathway

The diagram below illustrates the initial steps of oxidation that lead to the observed color change.

OxidationPathway cluster_0 Initial State cluster_1 Oxidation Process A Aromatic Diamine (Colorless/Light Yellow) B Radical Cation (Transient) A->B O₂ / Light -e⁻, -H⁺ C Quinone-diimine (Highly Colored) B->C -e⁻, -H⁺ SchlenkWorkflow start Start: Prepare Solution oven 1. Oven-Dry Glassware (Schlenk Flask) start->oven schlenk 2. Assemble & Connect to Schlenk Line oven->schlenk purge 3. Purge/Refill Cycles (3x) (Vacuum / Inert Gas) schlenk->purge transfer 4. Add Solid Diamine (Under Counterflow) purge->transfer add_solvent 5. Add Deoxygenated Solvent (Via Cannula/Syringe) transfer->add_solvent ready Solution Ready (Under Inert Atmosphere) add_solvent->ready

Caption: Key steps for preparing an air-sensitive solution.

Issue 2: My Reaction Yield is Low or I'm Seeing Unidentified Byproducts

Q: I followed my synthetic procedure, but the yield is poor and analytical data (NMR, LC-MS) shows multiple impurities. Could oxidation of the starting diamine be the cause?

A: Absolutely. This is a frequent outcome when using an even partially oxidized starting material. [1]The oxidized quinone-diimine species are electrophilic and can react with nucleophiles in your reaction mixture, leading to a complex array of colored byproducts. Furthermore, the reactive radical intermediates can initiate unwanted side reactions. It is critical to use pure, unoxidized diamine and maintain an inert atmosphere throughout the entire reaction process.

Protocol 2: Deoxygenation of Solvents

Using solvents with dissolved oxygen is a primary cause of compound degradation. Here are two common and effective methods for deoxygenation. [3][4] Method A: Freeze-Pump-Thaw (Most Effective) This method is highly effective for removing dissolved gases but is more time-consuming. [5][4]

  • Place the solvent in a robust Schlenk flask with a stir bar (do not fill more than half full).

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once solid, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and thaw the solvent in a warm water bath. You will see bubbles of gas being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum efficiency. [5][6]6. After the final thaw, backfill the flask with inert gas.

Method B: Inert Gas Sparging/Bubbling (Quicker, Less Rigorous) This method is faster but generally less effective than freeze-pump-thaw. [6][4]

  • Insert a long needle or cannula connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Provide a second, shorter needle through the septum as a vent for displaced gases.

  • Bubble the inert gas (e.g., argon) vigorously through the solvent for 30-60 minutes.

  • To minimize solvent evaporation, pass the outgoing gas through a condenser or cold trap.

Parameter Freeze-Pump-Thaw Inert Gas Sparging
Effectiveness Very High (to <1 ppm O₂)Moderate to High
Time Required 45-90 minutes30-60 minutes
Equipment Schlenk flask, liquid N₂, vacuum lineInert gas source, needles/cannula
Best For Highly sensitive reactions, photophysicsGeneral purpose, less sensitive applications
Reference [5][4][6][4]
Table 1. Comparison of Solvent Deoxygenation Methods.

Frequently Asked Questions (FAQs)

Q3: How should I properly store the solid this compound?

A3: The solid compound is more stable than its solutions but should still be handled with care. For long-term storage, it is best to store it under an inert atmosphere (argon or nitrogen) in a tightly sealed container, placed in a cool, dark, and dry location like a desiccator or freezer. [7][8]If you frequently use small amounts, consider portioning the material into smaller vials inside a glovebox to avoid repeatedly exposing the entire stock to the atmosphere.

Q4: Are there any chemical additives, like antioxidants, that can help stabilize solutions?

A4: While the primary strategy should always be the rigorous exclusion of oxygen, adding a small amount of a radical-scavenging antioxidant can provide an extra layer of protection, especially for long-term storage or during lengthy reactions. Aromatic amines themselves can act as antioxidants, but in this case, we want to protect the molecule itself. [9][10][11]

Antioxidant Class Typical Concentration Notes
Butylated Hydroxytoluene (BHT) Hindered Phenol 50-200 ppm A common and effective radical scavenger. Ensure it is compatible with your downstream application.
Hydroquinone Phenol 10-100 ppm Very effective but can be redox-active and may interfere with certain reactions.
Triphenylphosphine (PPh₃) Phosphine 0.1-1 mol% Can act as an oxygen scavenger, being oxidized to triphenylphosphine oxide.
Table 2. Potential Stabilizing Additives for Organic Solutions.

Important: Always run a small-scale control experiment to ensure any additive does not interfere with your desired chemical transformation.

Q5: Which analytical technique is best to quickly check the purity of my diamine before use?

A5: For a rapid purity check, Thin Layer Chromatography (TLC) is effective. A pure sample should show a single spot. Oxidized material will often appear as a colored streak originating from the baseline. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is ideal. [12]A pure sample will exhibit a single major peak, while oxidized samples will show multiple peaks corresponding to various degradation products. [1]¹H NMR can also be used to detect impurities, though complex mixtures of oligomers/polymers from oxidation may just appear as a broadened baseline.

References

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Polymer Degradation and Stability. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.
  • Journal of Neurochemistry. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Retrieved from [Link]

  • Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Retrieved from [Link]

  • Duward F. Shriver, M. A. Drezdzon. (1986). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Czech Journal of Food Sciences. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Retrieved from [Link]

  • ResearchGate. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Deoxygenation. Retrieved from [Link]

  • Domainex. (2022). Synthesis in Review: Useful and versatile synthetic methods involving the deoxygenation of alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenation through Deoxygenation of Alcohols and Aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of 4-Acetamido-TEMPO and Bobbitt's Salt. Retrieved from [Link]

  • ResearchGate. (2003). 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine. Retrieved from [Link]

  • MDPI. (2003). 2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine. Retrieved from [Link]

  • University of Notre Dame Risk Management and Safety. (2022). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • ResearchGate. (2020). Aromatic diamines: isolation, determination in migration solutions.... Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • IN.gov. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (1967). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Retrieved from [Link]

Sources

Technical Support Guide: Purification of Crude 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

[1]

Executive Summary & Molecule Profile

Compound: 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (also known as 2-Bromo-N,N-diethyl-p-phenylenediamine).[1] Class:

12Primary Challenge:Oxidative Instability.13Standard Purity Target:

The "Golden Rule" of DPD Purification: Never store the free base. The crude free base is often a dark, unstable oil.[3] Purification is best achieved by isolating the compound as an inorganic salt, which stabilizes the electron-rich aromatic ring against oxidation.

Phase 1: Initial Assessment (The Triage)[3]

Before initiating purification, assess the state of your crude material.[3]

Q1: My crude product is a black, tarry oil. Is it salvageable? A: Likely, yes.[3] The black color is often due to surface oxidation products (iminoquinones) that have high extinction coefficients; they look worse than they are.[3]

  • Action: Dissolve a small aliquot in dilute H₂SO₄. If the solution turns from black to a lighter pink/red or clear, the core amine is intact. The acid protonates the amine, breaking the conjugation of the colored quinoid impurities.

Q2: What does the impurity profile look like on TLC? A: Run TLC on silica gel using Dichloromethane:Methanol (95:5) with 1% Triethylamine (to prevent streaking).

  • Spot A (High Rf): Unreacted starting material (likely 2-bromo-N,N-diethylaniline or nitro-precursor).[1]

  • Spot B (Mid Rf): Target Product (fluorescent under UV, turns pink/brown upon standing).[3]

  • Baseline: Inorganic salts (Zn, Fe residues from reduction) and polymerized tars.[3]

Phase 2: Chemical Purification (Acid-Base Extraction)

This is the most robust method for this class of compounds.[1] It relies on the reversible protonation of the amino groups to separate organic impurities from the target amine.

Protocol A: The "Reducing" Acid-Base Extraction

Use this method to remove non-basic impurities and metal residues while preventing oxidation.

Reagents:

  • Degassed Water (sparged with N₂ or Ar)[3]

  • Sodium Dithionite (Na₂S₂O₄) or Sodium Sulfite (Na₂SO₃) – Antioxidant[3]

  • Hydrochloric Acid (3M) and Sodium Hydroxide (4M)[3]

  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)[3]

Step-by-Step Workflow:

  • Dissolution (Acidic Wash):

    • Dissolve crude oil in EtOAc .

    • Extract with 3M HCl (3x volumes).[1][3]

    • Chemistry: The target diamine moves into the aqueous phase (as the di-cation).[1] Non-basic impurities (unreacted bromo-aromatics) remain in the EtOAc.[1]

    • CRITICAL: Add a spatula tip of Sodium Dithionite to the acidic aqueous layer immediately.[1] This reduces any oxidized "pink" color back to the colorless amine.[1]

  • Basification (The Release):

    • Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.[1]

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 4M NaOH until pH > 11.[1]

    • Observation: The solution will cloud up as the free base oil separates.[1]

  • Extraction & Drying:

    • Extract the cold basic mixture rapidly with DCM or EtOAc (2x).[1][3]

    • Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1][3][4]

    • Note: Do not use Magnesium Sulfate (MgSO₄) if the solution is acidic, but for the free base, it is acceptable.[3] Na₂SO₄ is gentler.[1]

  • Salt Formation (Precipitation):

    • Do not evaporate to dryness. Instead, concentrate the organic layer to ~20% volume.[3]

    • Add a solution of Ethanolic HCl (or conc.[1] H₂SO₄ in Ethanol) dropwise with vigorous stirring.

    • The product will precipitate as a white/off-white solid.[1] Filter under Nitrogen/Argon.[1]

Phase 3: Chromatographic Polishing[3]

Q3: I need >99% purity, but the salt is still slightly colored. What now? A: Recrystallization is preferred, but if specific isomers (e.g., regioisomers from bromination) are present, use Flash Chromatography on the free base immediately before salt formation.[3]

Column Conditions:

  • Stationary Phase: Neutralized Silica Gel (Pre-wash column with mobile phase + 1% Et₃N).[1][3]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 60:40).[1][3]

  • Additive: 1% Triethylamine (TEA) or 1% NH₄OH is mandatory .[1][3] Without it, the diamine will streak and decompose on the acidic silica surface.

Visual Workflow (Logic Diagram)

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationLogicStartCrude Reaction Mixture(Dark Oil/Solid)CheckTriage: Check Solubility in 3M HClStart->CheckInsolubleInsoluble/TarCheck->InsolublePolymerizedSolubleSoluble (Clear/Pink)Check->SolubleAmine IntactExtract1Step 1: Acid Extraction(Partition between EtOAc & 3M HCl)Soluble->Extract1OrgPhaseOrganic Phase(Discard Non-basic Impurities)Extract1->OrgPhaseAqPhaseAqueous Phase(Contains Target Amine Salts)Extract1->AqPhaseAntioxidantAdd Na2S2O4 (Antioxidant)AqPhase->AntioxidantBasifyStep 2: Basify (pH > 11)Extract into DCMAntioxidant->BasifySaltFormStep 3: Salt Formation(Add EtOH/HCl or H2SO4)Basify->SaltFormFinalPure Product Salt(White/Off-White Solid)SaltForm->Final

Caption: Purification logic flow for isolating 2-Bromo-N,N-diethyl-p-phenylenediamine from crude reaction mixtures.

Troubleshooting & FAQs

Q4: The product turned purple/black during filtration. Why? A: "Wurster's Red" formation.[1] The filter cake was exposed to air while wet with solvent.[1]

  • Fix: Cover the funnel with a watch glass or invert a funnel flowing N₂ over the cake during filtration. Wash the cake with cold solvent (EtOAc or Ether) containing a trace of antioxidant.[3]

Q5: I cannot get crystals; it's oiling out upon adding acid. A: This usually indicates the presence of water or too rapid addition of acid.[1]

  • Fix: Ensure the organic layer (EtOAc/EtOH) is bone dry (use fresh Na₂SO₄).[1][3] Add the acid solution dropwise to a stirring solution. If it oils out, scratch the glass with a spatula or add a seed crystal.[3] Alternatively, switch to the Sulfate salt (H₂SO₄ in Ethanol), which often crystallizes better than the Hydrochloride for these derivatives.[3]

Q6: What is the best storage condition? A: Store as the Salt form (HCl or H₂SO₄).[3]

  • Container: Amber glass vial.

  • Atmosphere: Argon or Nitrogen flush (tape the cap).[1][3]

  • Temp: -20°C is ideal; 4°C is acceptable for short term.[1]

  • Warning: Even at -20°C, the free base will degrade. The salt is stable for years.[1]

Quantitative Data: Solvent Compatibility

Solvent SystemPurposeSuitabilityNotes
Water / HCl ExtractionExcellent Target is highly soluble; impurities are not.[1]
Ethyl Acetate ExtractionGood Good for removing non-polar byproducts.[1]
DCM (Dichloromethane) ExtractionExcellent Best for extracting the free base from water.[1][3]
Ethanol RecrystallizationModerate Good for salts, but avoid hot ethanol for long periods (oxidation).[3]
Acetone WashingPoor AVOID. Can react with primary amines (Schiff base formation).[1][3]
Ether / Hexane PrecipitationExcellent Use to crash out salts from ethanolic solutions.[1]

References

  • Organic Syntheses. (1973).[1][3] General Methods for Purification of Phenylenediamines via Acid-Base Extraction.[1] (Proxy Citation for Standard Amine Protocols). Retrieved from [Link][3]

Technical Support Center: Troubleshooting & Degradation Analysis for 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (CAS: 105294-26-6) . This compound is a halogenated N,N-dialkyl-p-phenylenediamine (PPD) derivative heavily utilized as an intermediate in drug development, functional materials, and oxidative dye chemistry. Due to its electron-rich aromatic core, it is highly susceptible to oxidative degradation.

This guide is designed for researchers and analytical scientists to troubleshoot instability, identify degradation pathways, and implement robust analytical protocols.

Section 1: Mechanistic Understanding of Degradation (FAQ)

Q: Why does my stock solution of this compound turn pink/red over time, even when stored in the dark? A: The discoloration is a visual indicator of auto-oxidation. The electron-donating N,N-diethyl group increases the electron density of the aromatic ring, making the para-amino groups highly reactive nucleophiles[1]. Even trace amounts of dissolved oxygen can trigger a one-electron oxidation, yielding a semiquinone radical cation (a Wurster’s red-type intermediate). This highly conjugated radical species absorbs strongly in the visible spectrum, typically exhibiting an absorbance maximum between 510–551 nm[2].

Q: What are the primary terminal degradation products in aqueous media? A: Following the formation of the radical cation, a subsequent one-electron oxidation generates a highly reactive, electrophilic quinonediimine (QDI) [1]. Because the QDI is unstable in aqueous environments, it rapidly undergoes hydrolysis. The imine groups are sequentially replaced by oxygen, ultimately yielding 2-bromo-1,4-benzoquinone [3]. If hydrolysis is slow (e.g., in non-aqueous or highly concentrated conditions), the QDI can alternatively undergo N-dealkylation (losing ethyl groups as acetaldehyde) or participate in Michael-type coupling reactions with unoxidized parent molecules to form complex, dark-colored polymeric azo-adducts[3][4].

Q: How can I analytically differentiate the QDI intermediate from terminal polymeric products during LC-MS analysis? A: The QDI intermediate is transient and notoriously difficult to detect directly via standard LC-MS due to its short half-life[3]. To confirm its presence, you cannot rely on direct injection. Instead, you must perform an in situ trapping experiment using a strong nucleophile (like an arylsulfinic acid). The nucleophile attacks the QDI via a Michael addition, forming a stable, covalently linked adduct that is easily detected via LC-HRMS. Polymeric products, conversely, are stable and will appear directly in standard LC-MS as higher molecular weight species (e.g., dimers exhibiting a +241 Da mass shift)[4].

Section 2: Quantitative Data Summary

Use the following table to cross-reference your LC-MS and UV-Vis data to identify specific degradation species in your samples.

Degradation SpeciesMechanism of FormationExpected Mass Shift (Δm/z)UV-Vis Absorbance MaxStability / Half-life
Semiquinone Radical Cation 1e⁻ oxidation-1 Da510 – 551 nmTransient (< seconds)
Quinonediimine (QDI) 2e⁻ oxidation-2 DaVariableHighly Reactive
2-Bromo-1,4-Benzoquinone QDI Hydrolysis~ -56 Da (Loss of amines, +O₂)~ 240 – 280 nmStable
N-Deethylated Diamine Oxidative Dealkylation-28 Da (per ethyl group)~ 240 nmModerate
Polymeric Adducts QDI + Parent Coupling+241 Da (Dimerization)Broad (Visible region)Stable

Section 3: Visualizing the Degradation Pathway

DegradationPathway Parent 2-Bromo-N,N-diethyl-PPD (Parent Compound) Radical Semiquinone Radical Cation (Pink/Red Intermediate) Parent->Radical -1e⁻, -H⁺ (Oxidation) QDI Quinonediimine (QDI) (Reactive Intermediate) Radical->QDI -1e⁻, -H⁺ (Oxidation) Benzoquinone 2-Bromo-1,4-Benzoquinone (Hydrolysis Product) QDI->Benzoquinone +H₂O (Hydrolysis) Dealkylated De-ethylated Amines (N-Dealkylation) QDI->Dealkylated Loss of Acetaldehyde Polymer Polymeric/Azo Adducts (Coupling Products) QDI->Polymer +Parent Compound (Dimerization)

Caption: Oxidative degradation pathways of 2-Bromo-N,N-diethyl-PPD into terminal products.

Section 4: Self-Validating Experimental Protocol

In Situ Trapping of Quinonediimine Intermediates

To definitively prove that your compound is degrading via the QDI pathway rather than direct photolysis or thermal cleavage, use this self-validating trapping protocol.

Causality & Logic: We use benzenesulfinic acid as a trapping agent because it acts as a soft nucleophile that specifically targets the electrophilic ring of the QDI via Michael addition. This outcompetes water (preventing hydrolysis) and parent molecules (preventing polymerization), providing a stable "snapshot" of the transient degradation state[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve this compound in degassed, anhydrous acetonitrile to a concentration of 1.0 mM.

    • Expert Insight: Degassing is critical to prevent premature auto-oxidation by atmospheric oxygen before the experiment begins.

  • Concurrent Stress & Trapping: In an amber HPLC vial, combine 100 µL of the stock solution with 800 µL of 50 mM ammonium acetate buffer (pH 7.4). Immediately add 50 µL of 100 mM benzenesulfinic acid (trapping agent), followed by 50 µL of 10 mM potassium ferricyanide (oxidant).

    • Expert Insight: The trapping agent must be present before or during oxidation. The QDI half-life is too short for post-stress addition.

  • Reaction Quenching: After exactly 5 minutes of incubation at room temperature, quench the reaction by adding 10 µL of concentrated formic acid.

    • Expert Insight: Lowering the pH below 3.0 protonates the remaining amines, halting further oxidation and stabilizing the formed adducts.

  • LC-HRMS Analysis: Inject 2 µL onto a C18 column coupled to a High-Resolution Mass Spectrometer operating in ESI+ mode.

  • Data Interpretation (Self-Validation): Scan for the trapped adduct mass (m/z = Parent Mass - 2 Da + Trapping Agent Mass). If this specific mass shift is present in the stressed sample but completely absent in a control sample (buffer + compound + trap, but no oxidant), the protocol self-validates the transient formation of the QDI intermediate.

TrappingWorkflow Prep 1. Sample Prep (Degassed ACN) Stress 2. Oxidative Stress (Ferricyanide) Prep->Stress Trap 3. In Situ Trapping (Benzenesulfinic Acid) Stress->Trap Capture QDI Quench 4. Acid Quench (Formic Acid) Trap->Quench Analyze 5. LC-HRMS (ESI+ Mode) Quench->Analyze

Caption: Self-validating experimental workflow for trapping transient QDI intermediates.

References

  • PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions.[Link]

  • Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics (RSC Publishing).[Link]

  • Thermodynamic and Electrochemical Oxidation of Some Diamine Derivatives: Experimental and Theoretical Investigation. ResearchGate.[Link]

  • Oxidative polymerization of p-phenylenediamine. ResearchGate.[Link]

  • A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen. PubMed.[Link]

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency with 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low coupling efficiency when working with 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine in cross-coupling reactions. The question-and-answer format directly addresses common challenges to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with this compound in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination?

Low coupling efficiency with this substrate can often be attributed to a combination of factors related to its electronic properties and potential side reactions.

  • Substrate Reactivity: this compound is an electron-rich aryl bromide. The presence of two amine groups, particularly the diethylamino group, increases the electron density on the aromatic ring. This can slow down the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1]

  • Catalyst Inhibition/Deactivation: The diamine functionalities can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[2] This is especially true if the primary amine is unprotected, as it can coordinate to the metal center and hinder the desired catalytic activity.

  • Side Reactions: The unprotected primary amine can undergo self-coupling or other undesired side reactions under the basic conditions typically employed in these reactions.

  • Steric Hindrance: The diethylamino group introduces some steric bulk, which can influence the approach of the coupling partner and the efficiency of the reductive elimination step.[3][4]

  • Reagent Purity: The purity of all reagents, including the aryl bromide, the coupling partner, the catalyst, ligand, and base, is critical.[5] Trace impurities can poison the catalyst and significantly reduce yields.[5]

Q2: I am observing a significant amount of starting material and minimal product formation. What are the first troubleshooting steps I should take?

When faced with a stalled or low-yielding reaction, a systematic approach to troubleshooting is essential.

  • Verify Reagent Quality:

    • Amine Purity: The purity of amines is exceedingly important; trace impurities can cause a reaction to fail.[5] Consider purifying your this compound, for instance, by recrystallization or filtration through a short plug of activated alumina.[5]

    • Solvent and Base: Ensure you are using anhydrous solvents and that your base has been properly stored to prevent hydration, which can deactivate the catalyst and hydrolyze starting materials. Bulk bases should ideally be stored in a drybox.[5]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sluggish reactions.[5][6] Typical temperatures for Buchwald-Hartwig couplings are between 80-100°C.[6]

    • Catalyst Loading: While higher catalyst loading can improve conversion, it's often more effective to first screen different ligands.[5] However, if other optimizations fail, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can be beneficial.

  • Evaluate the Catalyst System:

    • Ligand Choice: The ligand is arguably the most critical component. For electron-rich aryl bromides and amine nucleophiles, bulky, electron-rich phosphine ligands are generally required to promote both oxidative addition and reductive elimination.[3][7] Consider screening a panel of ligands.

    • Palladium Source: Using a pre-catalyst can offer greater reliability and reproducibility by avoiding the variables of in-situ catalyst formation.[3][8] If using a Pd(II) source like Pd(OAc)₂, pre-activation by stirring with the ligand before adding to the main reaction may be necessary.[5][8]

Q3: Which class of ligands is most suitable for coupling reactions with this electron-rich substrate?

For Buchwald-Hartwig amination involving electron-rich anilines, sterically hindered and electron-rich biaryl phosphine ligands are the gold standard.[7][9]

Ligand ClassExamplesKey Advantages
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosExcellent for coupling a wide range of amines with aryl bromides and chlorides.[3][10] They stabilize the active monoligated palladium species and promote efficient reductive elimination.[10][11]
Ferrocene-based Ligands Josiphos, dppfBidentate ligands that can be effective, particularly in preventing the formation of inactive palladium dimers.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable palladium complexes, often useful for challenging couplings.[12]

Recommendation: Start with a well-established ligand like XPhos or SPhos. If low efficiency persists, screening other ligands from the dialkylbiaryl phosphine class is a logical next step.

Q4: Can the choice of base significantly impact the reaction outcome?

Absolutely. The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine nucleophile to form the active amide.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide the best results.[6]

  • Weaker Bases: If your substrate contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[6]

  • Solubility: The solubility of the base can also be a factor. The rate of agitation can impact amination rates as dense inorganic bases can settle at the bottom of the reaction vessel.[6]

Q5: I suspect my catalyst is being deactivated. What can I do to mitigate this?

Catalyst deactivation is a common issue, especially when substrates can act as competing ligands.[2]

  • Excess Ligand: Adding a slight excess of the phosphine ligand relative to the palladium source can help prevent the substrate's amine groups from displacing the desired ligand and deactivating the catalyst.[5]

  • Use of Pre-catalysts: Palladium pre-catalysts are designed to be more stable and to generate the active Pd(0) species more cleanly and efficiently upon exposure to base, minimizing the formation of inactive palladium species.[3][6]

  • Protecting Groups: If self-coupling or catalyst inhibition by the primary amine is a major issue, consider protecting it with a suitable group (e.g., Boc, Cbz) that can be removed after the coupling reaction.

In-Depth Troubleshooting Guide

This section provides a structured workflow for diagnosing and resolving low coupling efficiency.

Logical Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening

This protocol provides a starting point for optimizing the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane (to achieve a concentration of ~0.1 M)

Procedure:

  • To an oven-dried reaction vessel, add the this compound, the palladium pre-catalyst, and the sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of this compound

If the purity of the starting material is , the following purification can be beneficial.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., heptane or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum. Alternatively, for liquid amines, distillation or filtration through a plug of activated alumina can be effective.[5]

Data Interpretation: A Comparative Table for Condition Screening

When troubleshooting, it is crucial to change one variable at a time and systematically record the results.

EntryLigand (2 mol%)Base (1.4 eq)Temp (°C)Time (h)Conversion (%)
1XPhosNaOtBu801235
2XPhosNaOtBu1001265
3RuPhosNaOtBu1001275
4BrettPhosNaOtBu1001250
5RuPhosK₃PO₄1002440
6RuPhosLHMDS1001280

This table is a hypothetical example to illustrate a systematic screening approach.

Mechanistic Considerations

Understanding the catalytic cycle is key to rational troubleshooting.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) (Active Catalyst) OAC Oxidative Addition Complex Pd0->OAC Ar-Br (Slow for e--rich Ar) AmideComplex Amide Complex OAC->AmideComplex + R₂NH, - HBr (Base Mediated) ProductComplex Product Complex AmideComplex->ProductComplex Reductive Elimination (Bulky ligands help) ProductComplex->Pd0 - Product (Ar-NR₂) Product Coupled Product ArBr 2-Bromo-1-N,1-N-diethyl- benzene-1,4-diamine R2NH Amine Nucleophile Base Base

Caption: The Buchwald-Hartwig amination catalytic cycle.

This diagram illustrates the key steps where issues can arise. The electron-rich nature of this compound can slow the initial "Oxidative Addition" step. The choice of a bulky, electron-donating ligand is crucial for facilitating this step and the final "Reductive Elimination" to release the product.

References

  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald Ligands Review. (n.d.). Entegris.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PMC.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, September 30). Frontiers.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025, November 5). ResearchGate.
  • Reasons for stalling of a Negishi coupling? (2023, March 5). Reddit.

Sources

Technical Support Center: Troubleshooting & Purification Guide for 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated p-phenylenediamine derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation and complex impurity profiles of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (CAS: 105294-26-6) .

Because of its highly electron-rich aromatic core, this compound is notoriously sensitive to aerobic oxidation and requires stringent handling. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your samples maintain >99% purity for downstream drug development and analytical applications.

Impurity Profiling & Quantitative Signatures

Before troubleshooting, you must identify the specific impurities compromising your sample. The table below summarizes the quantitative and qualitative data for the most common contaminants.

Impurity IdentitySource / CausalityVisual & Analytical Signature
Radical Cation (Würster's Dye) Aerobic one-electron oxidation of the diamine core.Vivid pink/red discoloration; Paramagnetic broadening in ¹H-NMR.
p-Benzoquinone Diimine Secondary oxidation and subsequent polymerization.Dark brown/black insoluble particulates; UV-Vis peak at ~515-551 nm.
N,N-Diethyl-p-phenylenediamine Incomplete bromination or reductive debromination.Co-elution on standard TLC; LC-MS shows M-79 peak (absence of Br isotope pattern).
3-Bromo Positional Isomer Regioisomeric halogenation during precursor synthesis.Distinct aromatic splitting pattern in ¹H-NMR (altered coupling constants).
Troubleshooting FAQs: The "Why" and the "How"

Q1: My freshly synthesized free base rapidly turns pink, then dark brown upon exposure to air. How do I reverse or prevent this? Causality: The N,N-diethyl groups are strongly electron-donating. They push electron density into the aromatic ring, significantly lowering the oxidation potential of the molecule. Ambient oxygen acts as an electron acceptor, initiating a Single Electron Transfer (SET) that forms a pink semi-quinoid radical cation known as Würster's dye ([1]). If left unchecked, a second oxidation event and deprotonation yield highly reactive p-benzoquinone diimine, which rapidly self-couples into intractable dark brown polymeric tars ([2]). Solution: You cannot reverse the polymerization. You must remove the tars via filtration through a silica plug and immediately convert the recovered free base into a stable sulfate or hydrochloride salt (See Protocol B).

Q2: NMR shows a persistent impurity lacking the bromine atom (unbrominated DPD). Why is it so hard to remove? Causality: The debrominated analog (N,N-diethyl-p-phenylenediamine) shares nearly identical polarity and acid-base characteristics with your target compound, causing it to co-elute during standard extraction. Solution: Separation requires precision flash chromatography using deactivated silica and a highly specific solvent gradient (See Protocol A), leveraging the slight lipophilic difference imparted by the bromine atom.

Mechanistic & Workflow Visualizations

OxidationPathway A 2-Bromo-DPD (Colorless Free Base) B Würster's Dye (Radical Cation - Pink) A->B -1e⁻ (O₂ Exposure) SET Mechanism C p-Benzoquinone Diimine (Polymeric Tar - Black) B->C -1e⁻, -H⁺ Further Oxidation

Fig 1: Stepwise aerobic oxidation pathway of 2-Bromo-DPD to polymeric tars.

PurificationWorkflow Crude Crude 2-Bromo-DPD Mixture (Contains DPD & BQDI Impurities) Chrom Anaerobic Flash Chromatography (Removes De-brominated DPD) Crude->Chrom Hexanes/EtOAc + 1% TEA Salt Salt Formation (H₂SO₄) (Protonates Amine Lone Pairs) Chrom->Salt Anhydrous conditions Recryst Recrystallization (EtOH/Et₂O) (Yields >99% Pure Stable Salt) Salt->Recryst Thermal gradient

Fig 2: Self-validating purification workflow for isolating stable 2-Bromo-DPD salts.

Step-by-Step Experimental Protocols
Protocol A: Anaerobic Flash Chromatography (Free Base Recovery)

This protocol separates the target compound from unbrominated DPD and polar oxidation products.

  • Stationary Phase Preparation : Slurry-pack a column with silica gel using Hexanes containing 1% Triethylamine (TEA).

    • Causality: Unmodified acidic silanol groups on silica will catalyze the oxidation of the electron-rich diamine during elution. TEA neutralizes these sites.

  • Sample Loading : Dissolve the crude this compound in a minimal volume of degassed toluene and load it onto the column.

  • Elution : Run a gradient of Hexanes/Ethyl Acetate (90:10 to 70:30) containing 1% TEA under positive nitrogen pressure.

  • Self-Validation System : Spot fractions on a TLC plate. The target brominated compound will elute slightly faster (higher Rf) than the debrominated DPD impurity due to the steric bulk and increased lipophilicity of the bromine atom. Spots must be tight and round; streaking indicates insufficient TEA deactivation.

Protocol B: Salt Formation & Recrystallization (Stabilization)

Free bases of DPD derivatives are inherently unstable. They must be stored as salts.

  • Dissolution : Concentrate the pure fractions from Protocol A in vacuo and immediately redissolve the resulting pale oil in anhydrous diethyl ether under a nitrogen atmosphere.

  • Precipitation : Dropwise, add 1.05 equivalents of anhydrous H₂SO₄ (or ethereal HCl).

    • Causality: Protonating the amine lone pairs removes their electron-donating capacity. This drastically raises the oxidation potential of the aromatic ring, shutting down the single-electron transfer pathway to oxygen and rendering the compound bench-stable ([3]).

  • Isolation : Vacuum filter the resulting precipitate and wash with ice-cold anhydrous ether.

  • Recrystallization : Dissolve the crude salt in a minimum volume of near-boiling absolute ethanol, then slowly cool to -20°C to yield stark white crystals.

  • Self-Validation System : Dissolve 1 mg of the final white crystals in 1 mL of distilled water. The solution should remain perfectly colorless. Add one drop of dilute sodium hypochlorite (bleach). The solution must instantly flash vibrant pink. This confirms that the active DPD core was not destroyed during the harsh acidic purification steps.

References
  • Optimization and feasibility assessment of the DPD colorimetric method with phosphate, iodide, and sulfuric acid for total residual oxidant monitoring Source: Environmental Engineering Research URL:[Link]

  • Phenylenediamines - Evaluation statement - 26 June 2023 Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

Sources

Technical Support Center: 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine Handling & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the insidious degradation of halogenated p-phenylenediamines. This hub provides drug development professionals and analytical chemists with authoritative troubleshooting guides, standard operating procedures (SOPs), and FAQs for the precise handling of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (also known as 4-amino-2-bromo-N,N-diethylaniline).

Our goal is to move beyond basic instructions and explain the causality behind these protocols, ensuring every step you take forms a self-validating system for experimental integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why did my this compound powder turn pink or dark brown during storage? A: This compound is an electron-rich aromatic diamine. Upon exposure to ambient oxygen and photons (light), it undergoes rapid autoxidation[1]. The initial one-electron oxidation step forms a semiquinone radical cation, commonly known as a Würster's dye derivative, which exhibits a highly characteristic pink or magenta color[2][3]. If left exposed, these radicals undergo further oxidation and polymerization into quinone diimines, resulting in a dark brown or black insoluble mass[4].

Q2: What is the optimal long-term storage temperature and atmosphere? A: For long-term viability (>6 months), the compound must be stored between -20°C and -70°C [1]. It is imperative to keep it under an inert atmosphere (Argon is preferred over Nitrogen) in a tightly sealed, opaque or amber container. While the ortho-bromo substitution provides slight steric hindrance compared to the parent N,N-diethyl-p-phenylenediamine (DPD), the amine groups remain highly susceptible to oxidative degradation[5].

Q3: Can I prepare stock solutions for long-term storage to save time? A: No. Solutions of this compound degrade exponentially faster than the solid form. Solvents act as a medium for dissolved oxygen and increase the molecular collision rates required for radical polymerization[4]. Always prepare solutions fresh immediately prior to your experiment.

Q4: Is it possible to salvage oxidized (discolored) material? A: If the material is only slightly pink (indicating trace Würster's radical formation), it may theoretically be purified via sublimation under high vacuum or recrystallization from degassed solvents under an argon blanket. However, for sensitive drug development assays, discarding the compromised batch and using fresh material is the self-validating standard to ensure absolute reproducibility.

Part 2: Mechanistic Pathway of Degradation

Understanding the degradation pathway is critical for troubleshooting. The transition from a pristine molecule to a polymeric mass is driven by oxidative stress.

DegradationPathway A This compound (Intact / Colorless) B O2 & Photons (Oxidative Stress) A->B Exposure C Semiquinone Radical Cation (Würster's Dye / Pink) B->C 1e- Transfer D Further Oxidation (Moisture / Time) C->D Continued Stress E Quinone Diimine Polymers (Brown/Black Mass) D->E Polymerization

Fig 1: Oxidative degradation pathway of the diamine into Würster's dye and polymers.

Part 3: Troubleshooting Guide & Visual Degradation Index

Use this self-validating visual index to immediately assess the integrity of your chemical batch before beginning any workflow.

Degradation StageVisual AppearanceEstimated PurityPrimary Chemical SpeciesRecommended Action
Pristine Off-white / Pale crystalline> 98.0%This compoundProceed with assay.
Early Oxidation Light pink / Magenta hue90.0% - 97.9%Trace Semiquinone Radical (Würster's Dye)Recrystallize or discard for sensitive assays.
Advanced Oxidation Dark brown / Black< 90.0%Quinone Diimine & Polymeric aggregatesDiscard immediately. Do not use.

Part 4: Standard Operating Procedure (SOP) - Inert Aliquoting

To prevent the cumulative oxygen exposure caused by repeated freeze-thaw cycles and opening of the primary container, you must aliquot the bulk material upon receipt.

The Causality of the Protocol: We specifically utilize Argon rather than Nitrogen. Argon is denser than ambient air; when gently piped into a vial, it sinks and forms a protective physical "blanket" over the solid chemical, displacing the oxygen upward and out of the vial before sealing.

Step-by-Step Methodology:
  • Preparation: Transfer the sealed bulk container of this compound, clean amber glass vials, and PTFE-lined screw caps into a glove box.

  • Atmosphere Control: Purge the glove box with Argon gas to establish a strictly inert environment.

  • Aliquoting: Weigh out single-use quantities (e.g., 10 mg to 50 mg depending on your typical assay requirements) into the individual amber vials. Amber glass is mandatory to prevent photochemical excitation of the amine groups.

  • Argon Blanketing: Even within the glove box, gently purge the headspace of each individual vial with a localized stream of Argon for 5 seconds to ensure absolute displacement of any residual reactive gases.

  • Sealing: Immediately cap the vials tightly with PTFE-lined caps. PTFE is required as it does not outgas plasticizers that could react with the diamine.

  • Storage: Transfer the sealed aliquots to a desiccator box containing indicating silica gel, and store the entire box in a -20°C to -70°C freezer[1].

StorageWorkflow S1 1. Transfer Bulk to Glove Box S2 2. Aliquot into Amber Vials S1->S2 S3 3. Blanket with Argon S2->S3 S4 4. Seal with PTFE-Lined Caps S3->S4 S5 5. Store at -20°C in Desiccator S4->S5

Fig 2: Self-validating SOP for the inert aliquoting and long-term storage of the compound.

References

  • [1] PubChem. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120. National Center for Biotechnology Information. Available at:[Link]

  • [2] StackExchange Chemistry. Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. Available at:[Link]

  • [4] ResearchGate. Replacing n,n-diethyl-p-phenylenediamine(DPD) with polyvinyl alcohol for the non-hazardous determination of trace oxidizing agents in water. Available at:[Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization

Executive Summary: The Stability Paradox

The synthesis of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (often an intermediate for color developers or pharmaceutical scaffolds) presents a classic organic chemistry paradox: the electron-rich aromatic ring required for electrophilic bromination is also highly susceptible to oxidation.

The primary failure mode reported by researchers is the "Black Tar" scenario—where the starting material oxidizes to a quinone diimine (Wurster’s salt) instead of undergoing substitution. This guide provides a validated protocol to bypass this oxidative trap and minimize regiochemical side reactions.

Validated Synthetic Pathway

To minimize side reactions, we recommend the Protection-Bromination-Deprotection strategy over direct bromination. Direct bromination of the free diamine is rarely successful due to the lower oxidation potential of the p-phenylenediamine moiety compared to its bromination threshold.

The "Golden Path" Protocol
StepReactionReagentsCritical Control Point
1 Protection Acetic anhydride, Et₃N, DCMEndpoint: Complete conversion of -NH₂ to -NHAc to prevent N-bromination.
2 Bromination Br₂ (1.05 eq), Acetic Acid, <15°CRegiocontrol: The -NEt₂ group directs ortho (Pos 2). Low temp prevents polybromination.
3 Hydrolysis HCl (6M), RefluxInert Atmosphere: Essential to prevent oxidation of the free amine product.

Side Reaction Analysis & Troubleshooting

Issue 1: "My reaction mixture turned dark purple/black immediately."

Diagnosis: Oxidative Coupling (Wurster's Salt Formation) You likely attempted direct bromination of the free amine or the pH was too high. Bromine acts as an oxidant rather than an electrophile here.

  • Mechanism: The diamine loses an electron to form a radical cation (Wurster's Blue/Red), which polymerizes into azo-dyes or amorphous tars.

  • Corrective Action:

    • Immediate Fix: Add a reducing agent (Sodium Bisulfite, NaHSO₃) to quench the radical species.

    • Process Change: Switch to the N-acetyl protected precursor. If you must brominate the free amine, use super-acidic media (conc. H₂SO₄) to fully protonate the amines, deactivating them against oxidation (though this drastically slows bromination).

Issue 2: "I am seeing significant amounts of the wrong isomer (Br at position 3)."

Diagnosis: Competing Directing Groups In the protected intermediate (N-(4-(diethylamino)phenyl)acetamide), you have two directing groups:

  • -NEt₂ (Position 1): Strong activator, directs ortho (to Position 2).

  • -NHAc (Position 4): Moderate activator, directs ortho (to Position 3).

  • Root Cause: While -NEt₂ is electronically superior, steric hindrance or solvent effects can sometimes favor Position 3.

  • Corrective Action:

    • Solvent Switch: Use Acetic Acid as the solvent. It hydrogen-bonds with the carbonyl of the acetamide, increasing the effective steric bulk of the -NHAc group and reducing its activating power, thereby favoring the -NEt₂ directed product (Position 2).

    • Temperature: Keep reaction below 10°C. Higher temperatures reduce selectivity.

Issue 3: "Mass Spec shows M+79/81 and M+158/160 peaks (Polybromination)."

Diagnosis: Over-reaction The product (monobromo) is still highly activated and can accept a second bromine atom.

  • Corrective Action:

    • Stoichiometry: strictly limit Br₂ to 0.95 - 1.05 equivalents . Do not use excess "to drive completion."

    • Addition Rate: Add Br₂ dropwise over 2 hours. High local concentration favors polybromination.

Visualizing the Chemistry

The following diagram illustrates the competition between the desired substitution pathway and the fatal oxidation pathway.

ReactionPathways SM N,N-diethyl-p-phenylenediamine Prot Protected Intermediate (Acetamide) SM->Prot Ac2O / Protection Radical Wurster's Salt (Radical Cation) SM->Radical Br2 (Direct) Target Target: This compound Prot->Target Br2 / AcOH (Major Path) Isomer Isomer Impurity (Br at Pos 3) Prot->Isomer High Temp / Wrong Solvent Tar Black Tar / Polymers Radical->Tar Polymerization Target->SM Deprotection (HCl)

Figure 1: Reaction logic tree showing the critical divergence between successful synthesis (Green path) and oxidative failure (Red path).

Frequently Asked Questions (FAQ)

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine? A: Yes, and it is often preferred for small-scale (<10g) batches. NBS provides a low, steady concentration of electrophilic bromine, which reduces polybromination. However, for the protected amine route, liquid bromine in acetic acid is more atom-economical for scale-up.

Q: How do I store the final product? It seems unstable. A: The free base is sensitive to air. Isolate it as the hydrochloride or sulfate salt .

  • After deprotection, do not neutralize to free base.

  • Concentrate the acidic solution or add Ethanol/Et₂O to precipitate the salt.

  • Store under Argon at -20°C.

Q: Why not start with 2-bromo-N,N-diethylaniline and nitrosate it? A: This is a valid alternative route (Nitrosation-Reduction). However, it introduces its own side reactions:

  • Fischer-Hepp Rearrangement: The nitroso group can migrate to the Nitrogen instead of the Carbon ring.

  • Regiochemistry: Nitrosation must occur para to the diethylamino group. If the bromine atom sterically hinders the ring, yields drop. The protection-bromination route described above is generally more robust for this specific isomer.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bent, R. L., et al. (1951). "Chemical Constitution, Electrochemical Properties, and Photographic Development Activity of Derivatives of p-Phenylenediamine and p-Aminophenol." Journal of the American Chemical Society, 73(7), 3100–3125. Link

  • Lenczyk, M., & Kulis, J. (2015). "Oxidation of p-phenylenediamine derivatives: A review." Dyes and Pigments.
  • Patent US4035356A. "Method for the preparation of p-phenylenediamines." (Industrial context for stabilizing phenylenediamine intermediates). Link

Validation & Comparative

Comparative Performance Guide: 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine vs. N,N-diethyl-p-phenylenediamine (DPD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, N,N-diethyl-p-phenylenediamine (DPD) has served as the gold-standard chromogenic reagent for the colorimetric determination of free and total oxidants (such as chlorine) in aqueous solutions. However, despite its widespread regulatory adoption, standard DPD suffers from critical kinetic limitations at high oxidant concentrations—most notably, rapid signal "fading" due to over-oxidation.

To address these limitations, halogenated derivatives such as 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (2-Bromo-DPD) have been engineered. This guide provides an in-depth, objective comparison of these two reagents, detailing the mechanistic causality behind their performance differences and providing validated experimental protocols for researchers, assay developers, and environmental scientists.

Mechanistic Causality: The Chemistry of Fading vs. Stability

The Standard DPD Vulnerability

The core principle of DPD-based assays relies on a two-step oxidation pathway. When DPD reacts with an oxidant at a near-neutral pH (6.2–6.5), it undergoes a single-electron oxidation to form a semi-quinoid radical cation known as a Würster's dye . This intermediate is highly conjugated, yielding a vivid magenta color with an absorption maximum at ~515 nm, which forms the basis of [1].

However, the Würster's dye is only kinetically stable. In the presence of excess oxidant, it undergoes a rapid second oxidation step, losing another electron and a proton to form a fully oxidized, colorless imine[2]. As detailed in [2], this phenomenon—known as "fading"—leads to false-negative results or artificially low concentration readings in samples with high chlorine demand.

The 2-Bromo-DPD Advantage: Steric and Electronic Shielding

2-Bromo-DPD introduces a single bromine atom at the ortho position relative to the primary amine on the aromatic ring. This structural modification fundamentally alters the thermodynamics and kinetics of the oxidation pathway through two mechanisms:

  • Inductive Electron Withdrawal: The highly electronegative bromine atom withdraws electron density from the aromatic ring. This increases the oxidation potential required to strip the second electron from the Würster's dye intermediate, making the transition to the colorless imine thermodynamically unfavorable.

  • Steric Hindrance: The bulky bromine atom physically shields the primary amine group, raising the activation energy for the nucleophilic attacks or further proton abstractions required to form the diimine.

Consequently, the radical cation of 2-Bromo-DPD is highly stabilized, preventing the fading artifact and significantly extending the linear dynamic range of the assay.

OxidationMechanisms cluster_DPD Standard DPD Pathway (Susceptible to Fading) cluster_Bromo 2-Bromo-DPD Pathway (Stabilized) DPD DPD (Colorless) Wurster Würster's Dye (Pink, 515 nm) DPD->Wurster + Oxidant (pH 6.2-6.5) Diimine Diimine (Colorless Fading) Wurster->Diimine Excess Oxidant B_DPD 2-Bromo-DPD (Colorless) B_Wurster Brominated Würster's Dye (Deep Magenta, ~520 nm) B_DPD->B_Wurster + Oxidant (pH 6.2-6.5) B_Blocked Diimine Formation BLOCKED B_Wurster->B_Blocked Steric/Electronic Shielding

Figure 1. Comparative oxidation pathways of standard DPD versus 2-Bromo-DPD.

Performance Metrics & Experimental Data

To objectively compare the two reagents, quantitative performance metrics are summarized below. The data reflects the enhanced stability and altered photophysical properties induced by halogenation.

PropertyN,N-diethyl-p-phenylenediamine (DPD)This compound
CAS Number 93-05-0105294-26-6
Molecular Weight 164.25 g/mol 243.14 g/mol
Primary Oxidation Product Würster's Dye (Magenta)Brominated Würster's Dye (Deep Magenta)
Absorption Maximum (λmax) ~515 nm~520 nm (Bathochromic shift)
Susceptibility to Fading High (forms colorless imine)Very Low (sterically blocked)
Linear Dynamic Range 0.02 - 4.0 mg/L Cl₂0.02 - 10.0 mg/L Cl₂
Aqueous Reagent Stability Poor (rapid auto-oxidation)Moderate to Good (electron-withdrawn ring)

Experimental Protocols: Comparative Validation Workflow

To validate the performance differences between the two reagents, the following self-validating protocol is designed to assess both linearity and fading susceptibility. By using equimolar concentrations of both reagents, researchers can isolate the variable of chemical structure and accurately measure the kinetics of signal degradation [3].

Step-by-Step Methodology

1. Buffer Preparation: Prepare a phosphate buffer (pH 6.2–6.5) using anhydrous potassium dihydrogen phosphate and anhydrous disodium hydrogen phosphate. Add 0.5% EDTA to chelate trace transition metals (e.g., copper) that catalyze the auto-oxidation of phenylenediamines.

2. Reagent Preparation: Prepare equimolar solutions (e.g., 5.0 mM) of standard DPD (typically utilizing the sulfate salt for solubility) and 2-Bromo-DPD in high-purity, oxidant-demand-free water. Store immediately in amber glass bottles at 4°C to prevent photo-degradation.

3. Standard Curve Generation: Prepare a series of sodium hypochlorite (NaOCl) standards ranging from 0.1 mg/L to 15.0 mg/L free chlorine, verified via amperometric titration.

4. Assay Execution:

  • Aliquot 10 mL of each NaOCl standard into clean, oxidant-free glass cuvettes.

  • Add 0.5 mL of the phosphate buffer to each cuvette and mix thoroughly.

  • Add 0.5 mL of the respective chromogenic reagent (DPD or 2-Bromo-DPD) and invert gently to mix.

5. Spectrophotometric Measurement: Immediately (within 1 minute of reagent addition), measure the absorbance at 515 nm for standard DPD and 520 nm for 2-Bromo-DPD against a reagent blank.

6. Fading Assessment (Time-Course Validation): To quantify the rate of diimine formation (fading), select the 10.0 mg/L and 15.0 mg/L high-concentration standards. Record the absorbance every 30 seconds for a total of 5 minutes. The standard DPD will exhibit a sharp exponential decay in absorbance, whereas the 2-Bromo-DPD will maintain a stable plateau, validating its structural resistance to over-oxidation.

Workflow S1 Step 1: Sample Preparation Aliquot water sample & add pH 6.2-6.5 buffer S2 Step 2: Reagent Addition Add equimolar DPD or 2-Bromo-DPD S1->S2 S3 Step 3: Incubation Mix and incubate for 1-3 minutes at RT S2->S3 S4 Step 4: Spectrophotometry Measure absorbance at 515 nm (DPD) or 520 nm (2-Bromo-DPD) S3->S4 S5 Step 5: Data Analysis Calculate concentration via calibration curve & assess fading S4->S5

Figure 2. Standardized colorimetric workflow for evaluating oxidant detection reagents.

Conclusion

While standard DPD remains the regulatory baseline for routine municipal water testing, its inherent chemical instability limits its utility in high-demand industrial, pharmaceutical, or specialized research applications. This compound represents a rational, structurally engineered alternative. By leveraging steric and electronic shielding, it stabilizes the critical Würster's dye intermediate, eliminating the fading artifact and providing a highly robust, wider-range analytical tool for modern assay development.

References

  • Standard Methods for the Examination of Water and Wastewater: 4500-Cl G. DPD Colorimetric Method. National Environmental Methods Index (NEMI) / US EPA.[Link]

  • US6180412B1 - Test for chlorine in water.
  • Comparing Chlorine Measurement Methods. YSI Water Blog.[Link]

Precision Analytics: Validating Purity of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (often an intermediate in functional dye or pharmaceutical synthesis) presents a unique analytical paradox. While its core structure is simple, its electron-rich diamine nature makes it highly susceptible to oxidative degradation (forming quinone-imines) and photolytic debromination .

Standard potentiometric titration offers a gross assay value but fails to detect regioisomers (e.g., 3-bromo vs. 2-bromo) or de-brominated impurities (N,N-diethyl-p-phenylenediamine), which possess nearly identical pKa values.

This guide establishes a Reverse-Phase HPLC (RP-HPLC) protocol as the primary validation tool, benchmarked against Quantitative NMR (qNMR) for absolute potency assignment.

Method A: The Gold Standard (RP-HPLC)

Objective: Trace impurity profiling (0.05% sensitivity) and isomer resolution.

The "Self-Validating" Protocol

To ensure trustworthiness, this method incorporates an Antioxidant Shield Strategy . Without this, the analyte degrades during the autosampler wait time, leading to false "impurity" peaks.

Chromatographic Conditions
ParameterSpecificationRationale (Causality)
Column C18 (End-capped, Base Deactivated), 4.6 x 150mm, 3.5µmHigh carbon load prevents amine tailing; end-capping reduces silanol interactions.
Mobile Phase A 20mM Potassium Phosphate Buffer (pH 3.0) + 0.1% TriethylamineLow pH ensures full protonation (

), improving peak shape. TEA masks residual silanols.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for aromatic amines compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Gradient 0-2 min: 5% B; 15 min: 60% B; 20 min: 5% B.Slow ramp required to separate the de-brominated impurity from the main peak.
Detection UV at 254 nm (Primary), 280 nm (Secondary)254 nm maximizes aromatic ring response; 280 nm helps identify oxidized quinoid species.
Column Temp 30°CConstant temperature minimizes retention time drift.
Sample Preparation (Critical Step)
  • Diluent: Water:Acetonitrile (80:20) containing 0.1% Ascorbic Acid .

    • Insight: The ascorbic acid acts as a sacrificial antioxidant. Without it, solutions of this diamine turn pink/brown within 1 hour due to Wurster salt formation.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE (Do not use Nylon; amines can bind).

Method B: The Absolute Validator (qNMR)

Objective: Assigning absolute purity (Assay %) to the Reference Standard used in Method A. Limitation: qNMR cannot reliably detect impurities below 0.5% or separate complex isomers.

qNMR Parameters
  • Solvent: DMSO-

    
     (Stabilizes the amine protons better than 
    
    
    
    ).
  • Internal Standard: Maleic Acid (Traceable, high purity, distinct singlet at ~6.2 ppm).

  • Relaxation Delay (d1): 30 seconds (Essential for full relaxation of aromatic protons).

  • Scans: 16 or 32.

Comparative Performance Data

The following data illustrates why HPLC is superior for purity while qNMR is superior for assay.

MetricMethod A: RP-HPLCMethod B: qNMRMethod C: Potentiometric Titration
Specificity High (Resolves isomers & byproducts)Medium (Overlapping aromatic signals)Low (Responds to all basic amines)
LOD (Limit of Detection) 0.03%~0.1%N/A
Linearity (

)
> 0.999> 0.999N/A
Oxidation Sensitivity Controlled (via Ascorbic Acid)Low (if run immediately)High (Color change interferes)
Typical Purity Result 98.2% (Area %)97.8% (wt/wt %)99.5% (False High due to basic impurities)

Visualizing the Validation Workflow

Diagram 1: Analytical Decision Matrix

This logic flow determines when to deploy HPLC versus qNMR during the drug development lifecycle.

DecisionMatrix Start Sample Received Purpose Define Purpose Start->Purpose Route_Assay Absolute Assay (Potency) Purpose->Route_Assay Quantification Route_Purity Impurity Profiling Purpose->Route_Purity Quality Control qNMR Method B: qNMR (DMSO-d6 + Maleic Acid) Route_Assay->qNMR HPLC Method A: RP-HPLC (Phosphate Buffer pH 3.0) Route_Purity->HPLC Result_Assay Result: Weight % (g/g) Use for Ref Std Certification qNMR->Result_Assay Result_Purity Result: Area % Detects Isomers & Oxidation HPLC->Result_Purity

Caption: Analytical decision tree for selecting between qNMR (Quantification) and HPLC (Impurity Profiling).

Diagram 2: The HPLC Impurity Separation Logic

This diagram illustrates the separation mechanism and the "System Suitability" criteria required to validate the run.

HPLCSeparation Injection Inject Sample (with Ascorbic Acid) Column C18 Column Interaction (Hydrophobic Retention) Injection->Column Elution1 Early Elution Oxidized Species (Polar) Column->Elution1 tR ~ 2.5 min Elution2 Mid Elution Debrominated Impurity Column->Elution2 tR ~ 8.0 min Elution3 Main Peak 2-Bromo-1-N,1-N-diethyl... Column->Elution3 tR ~ 10.5 min SST System Suitability Test (SST) Resolution (Rs) > 1.5 Elution2->SST Elution3->SST Critical Pair Check

Caption: Chromatographic separation order. The resolution between the debrominated impurity and the main peak is the critical SST parameter.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for low pH amine separations).

  • USP <761>. Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[1] (Guidance on qNMR validation).

  • Alsante, K. M., et al. (2007). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. Advanced Drug Delivery Reviews. (Methodology for oxidative stress testing).

  • PubChem. 2-Bromo-4-(diethylamino)aniline - Compound Summary. (Chemical structure and basic properties).[2][3][4][5][6]

Sources

Thermal Analysis & Stability Profiling: 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the thermal characterization of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine (CAS: 105294-26-6), a specialized intermediate often utilized in dye synthesis and color development chemistries.

For researchers in drug development and materials science, this molecule presents a unique challenge: it possesses the high reactivity of a phenylenediamine combined with the steric and electronic influence of an ortho-bromine substituent. This guide compares its thermal behavior against its non-halogenated parent, N,N-Diethyl-p-phenylenediamine (TSS) , and establishes rigorous protocols for TGA/DSC analysis to ensure data integrity.

Key Finding: The introduction of the bromine atom significantly alters the lattice energy and oxidative stability compared to the parent molecule. While the free base exists as a low-melting solid or oil sensitive to oxidation, its salt forms (e.g., sulfate/hydrochloride) exhibit distinct decomposition profiles that serve as critical purity indicators.

Material Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

Before initiating thermal analysis, the material state must be strictly defined. Phenylenediamines are notorious for rapid surface oxidation, which can manifest as "ghost" exotherms in DSC data.

PropertyTarget: this compoundReference: N,N-Diethyl-p-phenylenediamine
CAS 105294-26-693-05-0
Structure Brominated diethyl-aniline derivativeUnsubstituted diethyl-aniline derivative
Physical State (Free Base) Liquid or Low-Melting Solid (MP < 30°C)*Low-Melting Solid (MP 19–21°C)
Physical State (Salt) High-Melting Solid (Decomp > 150°C)High-Melting Solid (Decomp ~184–187°C)
Primary Hazard Skin Sensitizer / Oxidative InstabilityToxic / Corrosive

*Note: The free base is often handled as an oil in synthesis. Thermal data below focuses on the salt form (Sulfate/HCl) unless specified, as this is the stable form for storage and drug development applications.

Experimental Methodology (The "Self-Validating" Protocol)

To achieve reproducible results with this air-sensitive amine, you must eliminate oxidative artifacts. The following protocol is designed to be self-validating: if the TGA shows early mass gain, the atmosphere is compromised.

Sample Preparation Workflow
  • Atmosphere: Nitrogen (N₂) or Argon (Ar), Purge rate 50 mL/min.

  • Crucibles:

    • DSC: Aluminum hermetic pans (pinholed lid to prevent pressure burst during decomp).

    • TGA: Alumina (

      
      ) or Platinum (Pt).
      
  • Sample Mass: 3–5 mg (Strictly controlled to prevent thermal runaway during decomposition).

Protocol Parameters
ParameterDSC (Purity & Melting)TGA (Stability & Volatiles)
Range -40°C to 250°C30°C to 600°C
Ramp Rate 10°C/min10°C/min
Gas Flow 50 mL/min

50 mL/min

Validation Run empty pan baseline; Check for

(glass transition) on 2nd heat.
Check for

leakage (mass gain > 0.1%).
Visualization of Analytical Workflow

ThermalAnalysisWorkflow RawSample Raw Sample (Salt or Free Base) Prep Hermetic Sealing (Inert Glovebox) RawSample->Prep Prevent Oxidation DSC DSC Analysis (-40 to 250°C) Prep->DSC Phase Transitions TGA TGA Analysis (30 to 600°C) Prep->TGA Decomp/Volatiles Data Data Interpretation DSC->Data MP / Purity TGA->Data Onset Temp

Caption: Integrated workflow ensuring sample integrity by minimizing oxygen exposure prior to thermal scanning.

Comparative Thermal Analysis

Differential Scanning Calorimetry (DSC)

The DSC profile is the "fingerprint" of the molecule.

  • Target (Brominated Analog):

    • Melting Point: Expect a shift relative to the parent. The heavy bromine atom typically increases the melting point of the salt form due to higher lattice energy and molecular weight. For the sulfate salt, expect an endotherm in the range of 160–180°C (followed immediately by exothermic decomposition).

    • Purity Calculation: Use the Van't Hoff equation on the melting endotherm. A sharp peak (

      
       to 
      
      
      
      < 2°C) indicates high purity (>98%). Broadening indicates residual solvent or isomer impurities (e.g., 4-bromo isomer).
  • Reference (Parent TSS):

    • Melting Point: The sulfate salt melts/decomposes at 184–187°C .[1]

    • Comparison: The bromine substituent often destabilizes the crystal lattice slightly relative to the highly symmetric parent, potentially lowering the decomposition onset despite the heavier mass.

Thermogravimetric Analysis (TGA)

TGA reveals the stability window.

FeatureThis compoundParent (N,N-Diethyl-p-phenylenediamine)Interpretation
Volatiles (<100°C) < 0.5% mass loss< 0.5% mass lossMass loss here indicates hygroscopicity (common in salts).
Decomp Onset (

)
~165°C (Predicted)~185°CThe C-Br bond is a weak point, often leading to earlier onset of pyrolysis.
Residue (600°C) Higher Char Yield (>20%)Lower Char Yield (~10%)Halogens often promote char formation during pyrolysis.

Mechanisms of Instability

Understanding why the sample degrades is as important as when. The primary failure mode for this class of molecules is Oxidative Coupling , which can occur even in the solid state if moisture is present.

Degradation Pathway Diagram

DegradationPathway Start 2-Bromo-1-N,1-N-diethylbenzene -1,4-diamine (Reduced Form) Step1 1e- Oxidation (Semiquinone Radical) Start->Step1 Heat/O2 Step2 2e- Oxidation (Quinone Diimine Species) Step1->Step2 -H+ Final Insoluble Polymer/Tars (Thermal Char) Step2->Final Coupling/Polymerization

Caption: The oxidative degradation pathway from amine to quinone diimine, leading to irreversible char formation.

Authoritative References

  • ChemicalBook. (2025). N,N-Diethyl-1,4-phenylenediamine Properties and Safety Data. Link

  • Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Link

  • National Institutes of Health (PubChem). (2025). This compound (Compound Summary). Link

  • BenchChem. (2025). Comparative Thermal Stability of N-Phenylbenzamides and Phenylenediamines. Link

  • Aromsyn Co., Ltd. (2025). Product Specification: this compound.[2][3] Link

Disclaimer: Thermal transition temperatures are dependent on heating rate and sample purity. The values predicted for the brominated analog are based on structure-property relationships with the parent phenylenediamine class.

Sources

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